Product packaging for Andrastin D(Cat. No.:)

Andrastin D

Cat. No.: B1246073
M. Wt: 428.6 g/mol
InChI Key: SMUNNMAWNRFDPB-UWWAQUNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrastin D is a 3-oxo steroid that is andrastin C in which the acetoxy group at the 3beta position has undergone formal oxidative cleavage to afford the corresponding 3-oxo derivative. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as a Penicillium metabolite and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. It is a 3-oxo steroid, a 15-hydroxy steroid, a 5beta steroid, a 17-oxo steroid, an enol, a meroterpenoid and a methyl ester. It is a conjugate acid of an this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O5 B1246073 Andrastin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate

InChI

InChI=1S/C26H36O5/c1-14-13-17-23(5)11-10-18(27)22(3,4)16(23)9-12-24(17,6)26(21(30)31-8)20(29)15(2)19(28)25(14,26)7/h13,16-17,28H,9-12H2,1-8H3/t16-,17+,23-,24+,25+,26-/m1/s1

InChI Key

SMUNNMAWNRFDPB-UWWAQUNASA-N

Isomeric SMILES

CC1=C[C@H]2[C@@]3(CCC(=O)C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C

Canonical SMILES

CC1=CC2C3(CCC(=O)C(C3CCC2(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C

Synonyms

andrastin D

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Andrastin D Biosynthesis Pathway in Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potent inhibitory activity against protein farnesyltransferase, a key enzyme implicated in oncogenic Ras protein function.[1] Produced by various fungal species, particularly within the Penicillium genus, this compound's complex chemical structure and promising biological activity make its biosynthetic pathway a compelling subject of study for natural product chemists, enzymologists, and synthetic biologists. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic framework, enzymatic transformations, and regulatory aspects. It is designed to serve as a valuable resource for researchers seeking to understand, engineer, and exploit this intricate metabolic cascade for applications in drug discovery and development.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of andrastins, including this compound, is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the adr cluster. This cluster has been identified and characterized in several Penicillium species, most notably Penicillium chrysogenum and Penicillium roqueforti.[2][3][4] The adr cluster in P. roqueforti spans approximately 29.4 kbp and contains ten key genes essential for the production of andrastins.[2][3] Gene silencing experiments have confirmed the involvement of these genes in the biosynthetic pathway.[2][4]

Table 1: Genes of the Andrastin (adr) Biosynthetic Cluster in Penicillium roqueforti [2]

GenePutative Function
adrDPolyketide Synthase (PKS)
adrGPrenyltransferase
adrKMethyltransferase
adrHFAD-dependent Monooxygenase
adrITerpene Cyclase
adrFShort-chain Dehydrogenase/Reductase (SDR)
adrEKetoreductase
adrJAcetyltransferase
adrACytochrome P450 Monooxygenase
adrCMajor Facilitator Superfamily (MFS) Transporter

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of complex chemical transformations to yield the final product. The pathway can be broadly divided into the formation of the core andrastin scaffold and subsequent tailoring reactions.

Core Scaffold Formation

The initial steps of the pathway involve the synthesis of the characteristic five-methyl substituted ent-5α,14β-androstane skeleton.[5] This process begins with the convergence of two metabolic pathways: the polyketide pathway and the terpenoid pathway.

  • Polyketide Backbone Synthesis: The iterative Type I polyketide synthase (PKS), AdrD , catalyzes the synthesis of 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM).[2][4]

  • Prenylation: The prenyltransferase AdrG then attaches a farnesyl diphosphate (FPP) molecule to DMOA.[2][4] FPP is a C15 isoprenoid synthesized through the mevalonate pathway.

  • Methylation: The methyltransferase AdrK is proposed to catalyze the methylation of the carboxyl group of the farnesylated DMOA intermediate.[2][4]

  • Epoxidation: The FAD-dependent monooxygenase AdrH is responsible for the epoxidation of the farnesyl moiety, forming an epoxyfarnesyl-DMOA methyl ester.[2][4][6][7]

  • Cyclization: The terpene cyclase AdrI catalyzes a complex cyclization cascade of the epoxyfarnesyl precursor to form the tetracyclic andrastin scaffold, yielding the first andrastin intermediate in the pathway, Andrastin E.[2][4][6][7]

Tailoring Reactions to this compound

Following the formation of the core andrastin skeleton, a series of tailoring enzymes modify the structure to produce the various andrastin analogs, including this compound.

  • Oxidation: The short-chain dehydrogenase/reductase (SDR) AdrF oxidizes the hydroxyl group of Andrastin E to a ketone, forming this compound.[8]

The proposed biosynthetic pathway leading to this compound is depicted in the following diagram:

Andrastin_D_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) Acetyl-CoA->DMOA Malonyl-CoA Malonyl-CoA Malonyl-CoA->DMOA SAM SAM SAM->DMOA AdrD (PKS) FPP Farnesyl Diphosphate (FPP) Farnesyl_DMOA Farnesyl-DMOA FPP->Farnesyl_DMOA DMOA->Farnesyl_DMOA AdrG (Prenyltransferase) Methyl_Farnesyl_DMOA Farnesyl-DMOA Methyl Ester Farnesyl_DMOA->Methyl_Farnesyl_DMOA AdrK (Methyltransferase) Epoxy_Farnesyl_DMOA Epoxyfarnesyl-DMOA Methyl Ester Methyl_Farnesyl_DMOA->Epoxy_Farnesyl_DMOA AdrH (Monooxygenase) Andrastin_E Andrastin E Epoxy_Farnesyl_DMOA->Andrastin_E AdrI (Terpene Cyclase) Andrastin_D This compound Andrastin_E->Andrastin_D AdrF (SDR) Gene_Silencing_Workflow start Select Target adr Gene pcr Amplify Gene Fragment by PCR start->pcr ligation Ligate Fragment into RNAi Vector (e.g., pJL43-RNAi) pcr->ligation transformation Transform P. roqueforti Protoplasts ligation->transformation selection Select Transformants transformation->selection qRTPCR Confirm Gene Knockdown by qRT-PCR selection->qRTPCR hplc Analyze Andrastin Production by HPLC qRTPCR->hplc end Functional Annotation of Gene hplc->end LaeA_Regulation LaeA LaeA Protein adr_cluster adr Gene Cluster LaeA->adr_cluster Positive Regulation Andrastin_Production Andrastin Production adr_cluster->Andrastin_Production Biosynthesis

References

Probing the Molecular Interactions of Andrastin D with Farnesyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of target proteins. This lipidation is the first and essential step for the proper subcellular localization and function of numerous proteins involved in signal transduction.

The most well-characterized substrates of FTase are the Ras proteins (H-Ras, N-Ras, and K-Ras). In their inactive, GDP-bound state, Ras proteins reside in the cytosol. Upon activation by upstream signals (e.g., from receptor tyrosine kinases), Ras exchanges GDP for GTP, leading to a conformational change that allows it to interact with and activate downstream effector proteins. This initiates a signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway, which ultimately regulates gene expression involved in cell proliferation, differentiation, and survival.

Farnesylation of Ras is crucial for its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its signaling function. Inhibition of FTase, therefore, presents a logical strategy to disrupt aberrant Ras-driven signaling in cancer cells.

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS RTK->SOS Ras_inactive Inactive Ras-GDP (Farnesylated) Ras_active Active Ras-GTP Ras_inactive->Ras_active Raf Raf Ras_active->Raf SOS->Ras_inactive GTP GDP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The Ras signaling pathway, initiated by growth factor binding and leading to changes in gene expression.

Quantitative Analysis of Andrastin-Mediated Farnesyltransferase Inhibition

While the specific IC50 value for Andrastin D against farnesyltransferase is not available in the reviewed literature, data for the structurally similar Andrastins A, B, and C, isolated from the same fungal strain (Penicillium sp. FO-3929), have been reported.[1] This data provides a valuable benchmark for understanding the potential potency of this compound.

CompoundIC50 (µM) against FarnesyltransferaseSource
Andrastin A24.9Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1]
Andrastin B47.1Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1]
Andrastin C13.3Omura, S., et al. (1996). Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. The Journal of Antibiotics, 49(5), 414-417.[1]

Proposed Mechanism of Action of this compound

The precise binding mode and kinetic profile of this compound on farnesyltransferase have not been fully elucidated in publicly available literature. However, based on the general mechanisms of other non-peptidomimetic farnesyltransferase inhibitors, a competitive or non-competitive mode of inhibition with respect to the substrates (Farnesyl Pyrophosphate or the protein substrate) is plausible.

Given their steroidal-like structure, it is hypothesized that Andrastins may interact with the hydrophobic binding pocket of the farnesyltransferase alpha subunit, which is known to accommodate the farnesyl tail of FPP. Alternatively, they could interfere with the binding of the protein substrate at the active site.

Inhibition_Mechanism cluster_enzyme Farnesyltransferase (FTase) FTase FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Catalysis Inhibited_FTase Inhibited FTase FPP_Site FPP Binding Site CAAX_Site CAAX Protein Binding Site FPP Farnesyl Pyrophosphate (FPP) FPP->FPP_Site Protein CAAX-Protein (e.g., Ras) Protein->CAAX_Site Andrastin_D This compound Andrastin_D->FTase Inhibition

Figure 2: Proposed inhibitory action of this compound on farnesyltransferase, preventing the farnesylation of target proteins.

Experimental Protocols: Farnesyltransferase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against farnesyltransferase is a fluorescence-based in vitro assay. This assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

  • Recombinant human or rat farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., dansylated-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1% DMSO).

  • Enzyme and Inhibitor Pre-incubation: In a microplate, add the farnesyltransferase enzyme to the wells containing the diluted this compound or control vehicle. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorescent label. The farnesylation of the peptide alters its fluorescent properties.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start: Prepare Reagents Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Pre_incubation Pre-incubate FTase with this compound Compound_Dilution->Pre_incubation Reaction_Start Initiate Reaction with FPP and Fluorescent Peptide Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End: Report Results Analysis->End

Figure 3: A generalized workflow for determining the in vitro inhibitory activity of this compound against farnesyltransferase.

Conclusion and Future Directions

This compound, a natural product from Penicillium sp., represents a promising scaffold for the development of novel farnesyltransferase inhibitors. While direct quantitative inhibitory data for this compound is lacking in the public domain, the activity of its close analogs suggests that it likely possesses significant FTase inhibitory properties.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Determination of the IC50 value of this compound against farnesyltransferase to accurately quantify its potency.

  • Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) with respect to both FPP and the protein substrate.

  • Structural biology studies , such as X-ray co-crystallography or cryo-electron microscopy, to determine the precise binding site of this compound on farnesyltransferase.

  • Cell-based assays to evaluate the effect of this compound on the farnesylation of Ras and other target proteins in cancer cell lines.

  • In vivo studies in animal models of cancer to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of the molecular interactions between this compound and farnesyltransferase will be instrumental in the rational design and development of more potent and selective second-generation inhibitors for the treatment of Ras-driven cancers and other diseases where farnesylation plays a key pathological role.

References

Andrastin D: A Natural Farnesyltransferase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid natural product first identified from the fungus Penicillium sp. FO-3929.[1] It belongs to a class of andrastin compounds that have garnered significant interest within the scientific community for their potential as anti-cancer agents. The primary mechanism of action for these compounds, including this compound, is the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[2][3]

The Ras proteins are key regulators of cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. The farnesylation of Ras, a lipid modification catalyzed by FTase, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades. By inhibiting FTase, this compound and other farnesyltransferase inhibitors (FTIs) prevent Ras from reaching its site of action, thereby blocking its oncogenic signaling. This guide provides a comprehensive overview of this compound as a natural farnesyltransferase inhibitor, including its inhibitory activity, the experimental protocols for its study, and its role in the context of the Ras signaling pathway.

Quantitative Data on Farnesyltransferase Inhibition

CompoundSource OrganismTarget EnzymeIC50 (µM)Reference
Andrastin APenicillium sp. FO-3929Farnesyltransferase24.9[4]
Andrastin BPenicillium sp. FO-3929Farnesyltransferase47.1[4]
Andrastin CPenicillium sp. FO-3929Farnesyltransferase13.3[4]
This compound Penicillium sp. FO-3929 Farnesyltransferase Not Reported

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from methods used for the isolation of andrastin compounds from Penicillium cultures.[4]

1.1. Fermentation:

  • A culture of Penicillium sp. FO-3929 is grown in a suitable liquid fermentation medium (e.g., potato dextrose broth) at 25-28°C for 7-10 days with shaking.

1.2. Extraction:

  • The culture broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is extracted three times with an equal volume of ethyl acetate.

  • The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

1.3. Chromatographic Purification:

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major fractions.

  • ODS Chromatography: Fractions showing farnesyltransferase inhibitory activity are further purified by reversed-phase chromatography on an octadecylsilan (ODS) column, eluting with a gradient of methanol and water.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Farnesyltransferase Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.

2.1. Reagents and Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

2.2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant farnesyltransferase, and the fluorescently labeled peptide substrate in each well of the microplate.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

  • Initiate the enzymatic reaction by adding farnesyl pyrophosphate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound's primary molecular target is farnesyltransferase. The inhibition of this enzyme disrupts the farnesylation of a number of proteins, with the most well-studied consequence being the prevention of Ras protein localization to the cell membrane. This, in turn, inhibits the activation of downstream signaling pathways critical for cell growth and survival.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf Activates PI3K PI3K Ras_GTP->PI3K Activates RTK Receptor Tyrosine Kinase (RTK) RTK->Ras_GDP Activates GEFs preRas pre-Ras FTase Farnesyltransferase (FTase) preRas->FTase FTase->Ras_GDP Farnesylation AndrastinD This compound AndrastinD->FTase Inhibits FPP Farnesyl Pyrophosphate (FPP) FPP->FTase MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Ras signaling pathway and inhibition by this compound.

The diagram above illustrates the canonical Ras signaling pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP on Ras, leading to its activation. Active, GTP-bound Ras then recruits and activates downstream effector proteins, including Raf and PI3K. This initiates two major signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which promote cell proliferation, survival, and differentiation.

The farnesylation of the precursor form of Ras (pre-Ras) by farnesyltransferase is a critical step that allows Ras to anchor to the inner leaflet of the plasma membrane. This compound, by inhibiting FTase, prevents this crucial modification. As a result, Ras remains in the cytosol and cannot be activated, effectively shutting down its downstream signaling pathways.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_activity Activity Assessment Fermentation Penicillium sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel ODS ODS Chromatography SilicaGel->ODS HPLC HPLC Purification ODS->HPLC PureAndrastinD Pure This compound HPLC->PureAndrastinD FTaseAssay Farnesyltransferase Inhibition Assay PureAndrastinD->FTaseAssay IC50 IC50 Determination FTaseAssay->IC50

References

understanding the meroterpenoid structure of Andrastin D

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Meroterpenoid Structure of Andrastin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Produced by various Penicillium species, including Penicillium roqueforti, it belongs to a family of compounds (Andrastins A-D) recognized for their significant biological activities.[3][4][5] Structurally, this compound is characterized by a complex, tetracyclic steroid-like skeleton.[4] Its primary mechanism of action involves the inhibition of protein farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins, which are key players in cell signaling pathways frequently dysregulated in cancer.[1][3][4][6] This inhibitory action positions this compound and its analogues as promising candidates for antitumoral drug development.[3][7] This guide provides a comprehensive overview of the structure, biosynthesis, experimental characterization, and biological significance of this compound.

Introduction to Meroterpenoids and the Andrastin Family

Meroterpenoids are hybrid natural products that are partially derived from the terpenoid pathway.[8] Fungi, in particular, are prolific producers of meroterpenoids with exceptionally diverse and complex structures.[1] The andrastin family of meroterpenoids is biosynthesized from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2] These compounds are distinguished by a five-methyl substituted ent-5α,14β-androstane skeleton, which is a 6,6,6,5-tetracarbocyclic ring system.[2] First identified as potent inhibitors of protein farnesyltransferase, the andrastins have garnered significant attention for their potential therapeutic applications.[1][7]

Molecular Structure of this compound

This compound possesses a rigid tetracyclic core structure. PubChem identifies it as a 3-oxo steroid that is structurally derived from Andrastin C via the formal oxidative cleavage of the acetoxy group at the 3-beta position.[4] This results in a 3-oxo derivative.[4] Its biological role is defined as a metabolite of Penicillium and an inhibitor of EC 2.5.1.58 (protein farnesyltransferase).[4]

Data Presentation: Physicochemical Properties

The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₅[4]
Molecular Weight 428.6 g/mol [4]
Exact Mass 428.25627424 Da[4]
IUPAC Name methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate[4]
PubChem CID 10477690[4]
CAS Number 184432-08-4[4]

Spectroscopic Data for Structural Elucidation

Data Presentation: Representative NMR Data for the Andrastin Skeleton

The following table presents ¹H and ¹³C NMR data for Penimeroterpenoid A, a closely related andrastin-type meroterpenoid, to illustrate the typical spectroscopic signatures of this structural class.

PositionδC (ppm)δH (ppm, J in Hz)
127.8, CH₂2.32, m; 1.01, dt (12.0, 5.5)
223.4, CH₂1.59, m
377.1, CH4.65, m
437.0, C-
547.7, CH1.78, m
616.9, CH₂2.02, m; 1.81, m
730.8, CH₂2.81, td (13.5, 3.5); 2.36, m
838.6, C-
953.5, CH2.19, s
1052.3, C-
11126.4, CH5.82, s
12132.9, C-
1349.5, C-
1470.6, C-
15210.6, C-
1672.1, C-
17206.8, C-
1824.3, CH₃1.26, s
1918.9, CH₃1.68, s
2024.3, CH₃1.26, s
21204.5, CH10.1, s
22170.7, C-
2321.3, CH₃2.12, s
2429.7, CH₃1.18, s
2529.7, CH₃1.18, s
2619.9, CH₃1.15, s
27167.3, C-
2851.9, CH₃3.69, s

Data adapted from the analysis of Penimeroterpenoid A from Penicillium sp.[11]

Biosynthesis of this compound

The biosynthesis of andrastins is a multi-step enzymatic process involving a dedicated gene cluster, referred to as the 'adr' cluster in Penicillium species.[3][12] The pathway begins with two primary precursors: 3,5-dimethylorsellinic acid (DMOA), synthesized by a non-reducing polyketide synthase (NR-PKS), and farnesyl diphosphate (FPP) from the terpenoid pathway.[1][13]

The key steps leading to this compound are as follows:

  • Formation of Andrastin E : The pathway proceeds through several intermediates to form the first tetracyclic compound, Andrastin E.[1]

  • Oxidation to this compound (Ketone Form) : Andrastin E is oxidized by a short-chain dehydrogenase/reductase (SDR) enzyme, AdrF, to produce the ketone form, which is this compound.[1]

  • Further Modifications : this compound can then be further processed. For example, it is a precursor to Andrastin C (via reduction) and subsequently Andrastin A through a series of enzymatic reactions including reduction, acetylation, and oxidation catalyzed by enzymes like AdrE, AdrJ, and the P450 monooxygenase AdrA.[1]

This compound Biosynthesis cluster_precursors Precursors cluster_pathway Core Pathway DMOA 3,5-Dimethylorsellinic Acid (DMOA) Intermediates Multiple Enzymatic Steps (NR-PKS, PTase, Cyclases) FPP Farnesyl Diphosphate (FPP) AndrastinE Andrastin E Intermediates->AndrastinE AndrastinD This compound AndrastinE->AndrastinD AdrF (SDR) Oxidation AndrastinF Andrastin F AndrastinD->AndrastinF AdrE (Ketoreductase) Reduction AndrastinC Andrastin C AndrastinF->AndrastinC AdrJ (Acetyltransferase) Acetylation AndrastinA Andrastin A AndrastinC->AndrastinA AdrA (P450) Oxidation

Caption: Biosynthetic pathway from precursors to Andrastin A, highlighting this compound as a key intermediate.

Experimental Protocols

Protocol 1: Isolation and Purification of Andrastins

This protocol outlines a general method for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from procedures described for Penicillium sp.[2]

  • Fungal Cultivation : The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose agar) under optimal temperature and agitation conditions for a period sufficient for secondary metabolite production (typically 7-21 days).

  • Extraction : The fungal culture (including mycelium and broth) is extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the extract into several primary fractions.

  • Chromatographic Purification : Fractions showing the presence of target compounds (as determined by thin-layer chromatography or LC-MS) are further purified. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compounds.[2]

Protocol 2: Workflow for Structural Elucidation

This protocol describes the standard workflow for identifying and characterizing a purified compound like this compound.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the precise molecular formula of the isolated compound.[2]

  • 1D NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

  • 2D NMR Spectroscopy : A suite of 2D NMR experiments is conducted to establish the molecular structure:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[10]

  • Stereochemistry Determination : The relative and absolute configurations are determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[2]

Experimental Workflow Culture 1. Fungal Culture (Penicillium sp.) Extract 2. Solvent Extraction (Ethyl Acetate) Culture->Extract Fractionate 3. Chromatographic Fractionation (VLC) Extract->Fractionate Purify 4. Purification (HPLC, Column Chrom.) Fractionate->Purify PureCmpd Pure this compound Purify->PureCmpd HRESIMS 5a. HRESIMS (Molecular Formula) Structure 6. Structure Elucidation (Connectivity & Stereochem) HRESIMS->Structure NMR 5b. NMR Spectroscopy (1D & 2D NMR) NMR->Structure PureCmpd->HRESIMS PureCmpd->NMR

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Mechanism of Action

Andrastins A-D are known inhibitors of protein farnesyltransferase.[1][7] This enzyme catalyzes the attachment of a farnesyl lipid group to the C-terminus of specific proteins, most notably the Ras family of small GTPases. This farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their function in signal transduction pathways that control cell proliferation and differentiation.[3]

Oncogenic mutations in Ras genes are found in a large percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting farnesyltransferase, this compound prevents the localization and function of oncogenic Ras, thereby disrupting the downstream signaling cascade and inhibiting tumor cell proliferation.[3][7] This makes farnesyltransferase a compelling target for anticancer drug discovery.

Mechanism of Action cluster_cell Cell Ras_inactive Inactive Ras (Cytosolic) FTase Farnesyltransferase (FTase) Ras_inactive->FTase FPP_source Farnesyl-PP FPP_source->FTase Ras_active Active Farnesylated Ras (Membrane-Bound) FTase->Ras_active Farnesylation Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Signaling Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation AndrastinD This compound AndrastinD->FTase Inhibition

Caption: this compound inhibits farnesyltransferase, preventing Ras protein activation and cell proliferation.

Conclusion

This compound is a structurally intricate meroterpenoid with significant potential in oncology. Its tetracyclic androstane-type skeleton, a product of a complex fungal biosynthetic pathway, has been thoroughly characterized by modern spectroscopic methods. As a potent inhibitor of protein farnesyltransferase, it serves as a valuable lead compound in the development of anticancer therapeutics targeting the Ras signaling pathway. Further investigation into its structure-activity relationships and synthetic accessibility will be crucial for translating its biological activity into clinical applications.

References

Initial Screening of Andrastin D for Antitumoral Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase.[1] This enzyme plays a critical role in the post-translational modification of the Ras family of small GTPases. Constitutive activation of Ras signaling pathways due to mutations is a hallmark of approximately 30% of all human cancers, making farnesyltransferase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the initial screening of this compound for its antitumoral properties, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathway involved.

Quantitative Data Summary

While direct cytotoxic IC50 values for this compound against cancer cell lines are not extensively reported in initial screening literature, data for related compounds and its enzymatic inhibition provide valuable insights into its potential antitumoral activity.

Table 1: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

CompoundIC50 (µM) against FarnesyltransferaseSource
Andrastin A24.9[2]
Andrastin B47.1[2]
Andrastin C13.3[2]

Note: The IC50 value for this compound against farnesyltransferase was not specified in the initial reports.

Table 2: Cytotoxic Activity of a Novel Andrastin Analog (Penimeroterpenoid A)

Cell LineCancer TypeIC50 (µM)Positive Control (Cisplatin) IC50 (µM)
A549Lung Carcinoma82.61Not Reported
HCT116Colon Carcinoma78.63Not Reported
SW480Colon Carcinoma95.54Not Reported

This data is for a structurally related compound and suggests that Andrastin-type molecules can possess moderate cytotoxic activity.

It is noteworthy that a study on the related compound, Andrastin A, also produced by Penicillium sp. FO-3929, showed that it did not exhibit direct cytotoxicity against drug-sensitive KB cells or vincristine-resistant VJ-300 cells on its own. However, it significantly enhanced the cytotoxic effect of vincristine in the resistant cell line, suggesting a potential role as a chemosensitizer by inhibiting P-glycoprotein-mediated drug efflux.[3]

Experimental Protocols

The following are detailed, representative methodologies for key experiments typically employed in the initial antitumoral screening of a compound like this compound.

Farnesyltransferase Inhibition Assay

This assay is fundamental to confirming the mechanism of action of this compound.

Objective: To determine the in vitro inhibitory activity of this compound on protein farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

  • Scintillation proximity assay (SPA) beads coated with streptavidin

  • [³H]-Farnesyl pyrophosphate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and the biotinylated Ras peptide substrate.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding a mixture of FPP and [³H]-FPP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution containing EDTA.

  • Add streptavidin-coated SPA beads to each well. The biotinylated and farnesylated peptide will bind to the beads, bringing the [³H]-farnesyl group in close proximity to the scintillant in the beads, generating a light signal.

  • Measure the signal using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (typically in a serial dilution) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[4][5]

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotin-dUTP or Br-dUTP

  • Fluorescently labeled streptavidin or anti-BrdU antibody (e.g., FITC-conjugated)

  • Propidium iodide (PI) or DAPI for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as for the viability assay.

  • Harvest and fix the cells with the fixation solution.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with a reaction mixture containing TdT and biotin-dUTP/Br-dUTP. TdT will catalyze the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells and incubate with a fluorescently labeled streptavidin or antibody that binds to the incorporated nucleotides.

  • Counterstain the cell nuclei with PI or DAPI.

  • Analyze the cells using a fluorescence microscope to visualize apoptotic cells (green fluorescence) or by flow cytometry to quantify the percentage of apoptotic cells in the population.[6][7][8][9][10]

Cell Cycle Analysis

This analysis determines the effect of this compound on the progression of cells through the different phases of the cell cycle.

Objective: To investigate if this compound causes cell cycle arrest.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for a defined period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • Add PI staining solution to the cells to stain the DNA.

  • Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle and quantify any changes induced by this compound.[11][12][13]

Signaling Pathway and Experimental Workflow Visualization

The primary molecular target of this compound is farnesyltransferase, which is a key enzyme in the Ras signaling pathway. Inhibition of this enzyme is expected to disrupt the localization and function of Ras proteins, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activation GrowthFactor Growth Factor GrowthFactor->RTK Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GAP GAP Ras_GTP->GAP GTP Hydrolysis Raf Raf Ras_GTP->Raf Activation SOS->Ras_GDP GDP/GTP Exchange GAP->Ras_GDP Farnesyltransferase Farnesyltransferase Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Farnesylation AndrastinD This compound AndrastinD->Farnesyltransferase Inhibition Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Farnesyltransferase Membrane Plasma Membrane MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: this compound Farnesyl_Assay Farnesyltransferase Inhibition Assay Start->Farnesyl_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) Farnesyl_Assay->Data_Analysis Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Treatment->CellCycle_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis End Conclusion on Antitumoral Properties Data_Analysis->End

Caption: Experimental workflow for the initial screening of this compound.

Conclusion

The initial screening data, primarily from related Andrastin compounds, suggests that this compound warrants further investigation as a potential antitumoral agent. Its established mechanism as a farnesyltransferase inhibitor provides a strong rationale for its activity against Ras-dependent cancers. Future studies should focus on determining the specific cytotoxic and cytostatic IC50 values of this compound against a broad panel of human cancer cell lines, including those with known Ras mutations. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in preclinical cancer models. The potential for this compound to act as a chemosensitizer, as suggested by studies on Andrastin A, also represents a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of Andrastin D in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid compound that has been identified as an inhibitor of protein farnesyltransferase (PFTase).[1] This enzyme plays a crucial role in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2][3][4] The Ras proteins are pivotal components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][5] In a significant percentage of human cancers, mutations in Ras genes lead to constitutively active Ras proteins, resulting in uncontrolled cell growth.[2][4] By inhibiting PFTase, this compound prevents the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[2][6][7] This mechanism of action makes this compound a compound of interest for investigation as a potential anti-cancer agent.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using a colorimetric MTT assay. The protocol outlines the necessary steps for compound preparation, cell culture, experimental execution, and data analysis to determine the half-maximal inhibitory concentration (IC50) values, a key metric of a compound's potency.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras signaling pathway is a critical cascade that translates extracellular signals into cellular responses. The process begins with the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS. SOS facilitates the exchange of GDP for GTP on Ras, activating it. For Ras to be active, it must be anchored to the inner leaflet of the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the addition of a farnesyl group to the C-terminal CaaX motif of the Ras protein, a reaction catalyzed by protein farnesyltransferase (PFTase).[2][7]

This compound exerts its anti-cancer potential by inhibiting PFTase. This inhibition prevents the farnesylation of Ras, trapping it in the cytosol and rendering it unable to be activated and participate in downstream signaling. The disruption of the Ras signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.

Ras_Signaling_Pathway cluster_farnesylation Farnesylation (membrane localization) Growth Factor Growth Factor RTK RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Ras-GDP Ras-GDP Grb2/SOS->Ras-GDP GTP exchange Ras-GTP Ras-GTP Raf Raf Ras-GTP->Raf Active Ras at membrane PFTase PFTase PFTase->Ras-GTP Farnesylates Ras This compound This compound This compound->PFTase Inhibits Farnesyl-PP Farnesyl-PP Farnesyl-PP->PFTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

This compound inhibits the farnesylation of Ras, disrupting downstream signaling.

Quantitative Data Summary

As of the latest literature review, specific IC50 values for the cytotoxicity of this compound against various cancer cell lines have not been extensively published. The primary reported inhibitory activity is against the PFTase enzyme. However, based on its mechanism of action, it is hypothesized that this compound will exhibit cytotoxic effects in cancer cell lines with a dependency on the Ras signaling pathway. The following table is a template for presenting experimentally determined IC50 values for this compound.

Cancer Cell LineTissue of OriginDoubling Time (approx.)Seeding Density (cells/well)IC50 of this compound (µM)
A549Lung Carcinoma22 hours5,000To be determined
HCT116Colorectal Carcinoma18 hours5,000To be determined
PANC-1Pancreatic Carcinoma52 hours8,000To be determined
MCF-7Breast Adenocarcinoma29 hours8,000To be determined
PC-3Prostate Adenocarcinoma28 hours6,000To be determined

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., A549, HCT116, PANC-1, MCF-7)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Experimental_Workflow Start Start End End Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Stock->Prepare_Dilutions Cell_Seeding Seed Cells in 96-well Plates Incubate_24h Incubate for 24h (Cell Adherence) Cell_Seeding->Incubate_24h Treat_Cells Treat Cells with This compound Dilutions Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution and Incubate Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Analyze Data and Calculate IC50 Read_Absorbance->Data_Analysis Data_Analysis->End

Workflow for the MTT cytotoxicity assay of this compound.
Step-by-Step Procedure

1. Preparation of this compound Stock Solution:

  • Due to the hydrophobic nature of this compound, it is recommended to prepare a high-concentration stock solution in DMSO.

  • Aseptically weigh out a precise amount of this compound powder and dissolve it in cell culture-grade DMSO to create a 10 mM stock solution.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

  • Culture the selected cancer cell lines in their respective complete media until they reach approximately 80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

  • Dilute the cell suspension to the appropriate seeding density (refer to the table above for suggestions, but this should be optimized for each cell line).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to adhere.

3. Treatment of Cells with this compound:

  • On the day of treatment, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical final concentration range for testing could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. This concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Also, prepare a "cells only" control with fresh medium without any treatment.

  • Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

  • Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.

  • Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

4. MTT Assay and Data Collection:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Average the absorbance readings for each set of triplicates.

  • Subtract the average absorbance of the blank wells (media only) from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive protocol for evaluating the cytotoxic potential of this compound in an oncology research setting. By targeting protein farnesyltransferase, a key enzyme in the oncogenic Ras signaling pathway, this compound represents a promising candidate for further investigation. The provided MTT assay protocol offers a robust and reproducible method for determining the IC50 values of this compound across a panel of cancer cell lines, which is a critical step in the pre-clinical assessment of novel anti-cancer compounds. Careful optimization of cell seeding densities and incubation times for each specific cell line will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for Utilizing Andrastin D in Farnesyltransferase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin D is a meroterpenoid compound isolated from Penicillium species.[1] It belongs to a class of molecules known as farnesyltransferase inhibitors (FTIs). Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of proteins by attaching a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif.[2] This farnesylation is essential for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.[4][5] this compound and its analogs have been identified as inhibitors of FTase, presenting a promising avenue for research and therapeutic development.[6][7]

These application notes provide detailed protocols for utilizing this compound in farnesyltransferase activity assays, enabling researchers to assess its inhibitory potential and characterize its mechanism of action.

Data Presentation

Inhibitory Activity of Andrastin Analogs against Farnesyltransferase
CompoundIC50 (µM)Source
Andrastin A24.9[8]
Andrastin B47.1[8]
Andrastin C13.3[8]

Signaling Pathway

The following diagram illustrates the inhibition of the Ras signaling pathway by this compound through the blockade of farnesyltransferase.

Farnesyltransferase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Inactive Ras-GDP Inactive Ras-GDP FTase Farnesyl transferase Inactive Ras-GDP->FTase Substrate Active Ras-GTP Active Ras-GTP Downstream Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Active Ras-GTP->Downstream Signaling Activation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->FTase Substrate FTase->Active Ras-GTP Farnesylation This compound This compound This compound->FTase Inhibition Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Downstream Signaling->Cell Proliferation,\nSurvival, Differentiation Leads to

Caption: Inhibition of Ras signaling by this compound.

Experimental Protocols

Fluorimetric Farnesyltransferase Activity Assay

This protocol is based on a common and robust method for measuring FTase activity, adaptable for inhibitor screening. The assay relies on the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting increase in fluorescence upon farnesylation is monitored to determine enzyme activity.[2][9][10]

Materials:

  • FTase Enzyme: Recombinant human or yeast farnesyltransferase.

  • FPP: Farnesyl pyrophosphate.

  • Dansylated Peptide Substrate: e.g., Dansyl-GCVLS.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.[11]

  • Black, flat-bottom 96- or 384-well plates.

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in assay buffer to desired concentrations for the assay. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

    • Prepare working solutions of FTase enzyme, FPP, and dansylated peptide substrate in assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are 5-50 nM for FTase, 0.5-5 µM for FPP, and 0.5-2 µM for the dansylated peptide.[11]

  • Assay Procedure:

    • To each well of the microplate, add 5 µL of the diluted this compound solution or DMSO for the control wells.

    • Add 20 µL of the FTase enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add a 25 µL mixture of FPP and dansylated peptide substrate to each well.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).[9]

    • Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.[2][9]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the farnesyltransferase activity assay for inhibitor screening.

Experimental_Workflow Start Start Prepare Reagents Prepare this compound dilutions, FTase, FPP, and Dansyl-Peptide Start->Prepare Reagents Assay Setup Add this compound/DMSO to wells Prepare Reagents->Assay Setup Enzyme Incubation Add FTase and incubate Assay Setup->Enzyme Incubation Reaction Initiation Add FPP and Dansyl-Peptide mix Enzyme Incubation->Reaction Initiation Fluorescence Measurement Kinetic or Endpoint Reading (Ex: 340 nm, Em: 550 nm) Reaction Initiation->Fluorescence Measurement Data Analysis Calculate % Inhibition and IC50 Fluorescence Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for FTase inhibitor assay.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers to effectively utilize this compound in farnesyltransferase activity assays. By following these methodologies, scientists can accurately determine the inhibitory potency of this compound and further investigate its potential as a modulator of Ras-dependent signaling pathways. The adaptability of the fluorimetric assay allows for high-throughput screening and detailed kinetic analysis, making it a valuable tool in the fields of cancer biology and drug discovery.

References

Application Notes and Protocols for Studying Andrastin D Biosynthesis Using Gene Silencing Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrastin D is a meroterpenoid natural product with potential as a protein farnesyltransferase inhibitor, a target for anticancer drug development.[1] It is an intermediate in the biosynthesis of Andrastin A, produced by filamentous fungi such as Penicillium chrysogenum and Penicillium roqueforti.[2][3][4] The biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded by a dedicated gene cluster, known as the adr cluster.[2][3][4] Understanding the function of each gene in this pathway is crucial for elucidating the complete biosynthesis of this compound and for potentially engineering strains with improved production or for the synthesis of novel analogs.

Gene silencing techniques, such as RNA interference (RNAi) and CRISPR interference (CRISPRi), are powerful tools for the functional characterization of genes in their native hosts.[5][6][7][8][9][10][11][12] By specifically downregulating the expression of a target gene, researchers can observe the resulting phenotypic changes, including alterations in the production of secondary metabolites like this compound. These techniques offer a targeted approach to link genes to their functions within a biosynthetic pathway.

These application notes provide an overview of the this compound biosynthetic pathway and detailed protocols for applying RNAi and CRISPRi to study the function of the adr gene cluster.

This compound Biosynthetic Pathway

The biosynthesis of Andrastin A, and thereby this compound, originates from the condensation of a polyketide moiety and a terpenoid moiety. The core of the pathway is catalyzed by a polyketide synthase (PKS) and a terpene cyclase.[2][13] The genes responsible for Andrastin A biosynthesis are organized in a cluster, designated as the adr cluster.[2][3][4] The proposed pathway involves the initial formation of 3,5-dimethylorsellinic acid (DMOA) by the PKS AdrD, followed by prenylation by AdrG, methylation by AdrK, and epoxidation by AdrH to form an epoxyfarnesyl-DMOA methyl ester.[2][3][13] This intermediate is then cyclized by the terpene cyclase AdrI to produce andrastin E, which is subsequently oxidized by AdrF to yield this compound.[2] this compound is then further converted to other andrastins.[2]

Key Genes in the this compound Biosynthetic Pathway:

GenePutative Function
adrDPolyketide Synthase (PKS)
adrGPrenyltransferase
adrKMethyltransferase
adrHFAD-dependent Monooxygenase
adrITerpene Cyclase
adrFShort-chain Dehydrogenase/Reductase

Data Presentation: Effect of Gene Silencing on Andrastin A Production

The following table summarizes the quantitative data from studies where RNA-mediated gene silencing was used to investigate the function of genes in the adr cluster in Penicillium roqueforti. While the data reflects the final product, Andrastin A, silencing of genes upstream of this compound formation directly impacts its biosynthesis. The production levels are presented as a percentage of the wild-type strain's production.

Silenced GenePutative Function in PathwayAndrastin A Production (% of Wild-Type)Reference
adrDPolyketide Synthase8.6 - 56.7[3]
adrGPrenyltransferase8.6 - 56.7[3]
adrKMethyltransferase8.6 - 56.7[3]
adrHFAD-dependent Monooxygenase8.6 - 56.7[3]
adrITerpene Cyclase14 - 57.7[3]
adrFShort-chain Dehydrogenase14 - 57.7[3]
adrEKetoreductase14 - 57.7[3]
adrJAcetyltransferase14 - 57.7[3]
adrACytochrome P450 Monooxygenase14 - 57.7[3]
adrCMFS TransporterSignificant Reduction[3][4]

Experimental Protocols

Protocol 1: RNA Interference (RNAi)-Mediated Gene Silencing in Penicillium

This protocol is adapted from methodologies used for gene silencing in Penicillium roqueforti and Aspergillus nidulans.[3][7][8][10]

1. Vector Construction for RNAi:

a. Target Gene Fragment Amplification: Amplify a 300-500 bp internal fragment of the target adr gene using gene-specific primers. Introduce restriction sites (e.g., NcoI) at the 5' ends of the primers for subsequent cloning.[3]

b. Cloning into RNAi Vector: Ligate the amplified and digested gene fragment into a suitable RNAi vector, such as pJL43-RNAi, which contains two convergent promoters to drive the expression of a hairpin RNA.[3]

c. Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid propagation and verification by sequencing.

2. Fungal Transformation (Protoplast-Mediated):

a. Protoplast Preparation: i. Grow the Penicillium strain in liquid medium until the mid-log phase. ii. Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). iii. Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzyme from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are released. iv. Separate the protoplasts from the mycelial debris by filtration through sterile glass wool. v. Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

b. Transformation: i. Add the RNAi plasmid DNA (5-10 µg) to the protoplast suspension. ii. Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature. iii. Plate the transformation mixture onto a selective regeneration medium (e.g., containing phleomycin if the vector carries a resistance marker).

3. Analysis of Transformants:

a. Selection and Purification: Select resistant colonies and purify them by subculturing on selective medium.

b. Molecular Analysis: i. Genomic DNA PCR: Confirm the integration of the silencing cassette into the fungal genome. ii. Quantitative Real-Time PCR (qRT-PCR): Quantify the transcript levels of the target adr gene to confirm silencing.[3]

c. Metabolite Analysis: i. Culture the wild-type and silenced transformants under conditions conducive to this compound production. ii. Extract the secondary metabolites from the mycelia and the culture medium using an organic solvent (e.g., ethyl acetate). iii. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the production of this compound and other related metabolites.[3]

Protocol 2: CRISPR Interference (CRISPRi)-Mediated Gene Silencing in Filamentous Fungi

This protocol provides a general framework for implementing CRISPRi in filamentous fungi, based on systems developed for other fungi.[5][6][9][11]

1. Design and Construction of CRISPRi System:

a. Design of single-guide RNA (sgRNA): Design one or more sgRNAs targeting the promoter region of the desired adr gene. Ensure the sgRNA sequence is specific to the target to avoid off-target effects.

b. Vector Construction: i. Synthesize the sgRNA expression cassette, typically driven by a U6 promoter. ii. Clone the sgRNA cassette into a vector containing a codon-optimized nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., Mxi1). The expression of the dCas9-repressor fusion should be driven by a strong constitutive or inducible promoter. iii. The vector should also contain a selectable marker for fungal transformation.

2. Fungal Transformation:

a. Follow the same protoplast-mediated transformation protocol as described for RNAi (Protocol 1, Step 2).

3. Analysis of Transformants:

a. Selection and Verification: Select transformants on the appropriate selective medium and verify the integration of the CRISPRi cassette by PCR.

b. Gene Expression Analysis: Perform qRT-PCR to measure the transcript levels of the target adr gene and confirm transcriptional repression.[11]

c. Phenotypic and Metabolite Analysis: Compare the growth, morphology, and secondary metabolite profiles of the CRISPRi strains with the wild-type strain. Quantify this compound production using HPLC or LC-MS as described in the RNAi protocol.

Visualizations

This compound Biosynthetic Pathway

Andrastin_D_Biosynthesis Primary_Metabolites Primary Metabolites (Acetyl-CoA, Malonyl-CoA, FPP) DMOA 3,5-Dimethylorsellinic Acid (DMOA) Primary_Metabolites->DMOA adrD Prenyl_DMOA Farnesyl-DMOA DMOA->Prenyl_DMOA adrG Methyl_Prenyl_DMOA Farnesyl-DMOA Methyl Ester Prenyl_DMOA->Methyl_Prenyl_DMOA adrK Epoxy_Intermediate Epoxyfarnesyl-DMOA Methyl Ester Methyl_Prenyl_DMOA->Epoxy_Intermediate adrH Andrastin_E Andrastin E Epoxy_Intermediate->Andrastin_E adrI Andrastin_D This compound Andrastin_E->Andrastin_D adrF Andrastin_A Andrastin A Andrastin_D->Andrastin_A Further Enzymes adrD adrD (PKS) adrG adrG adrK adrK adrH adrH adrI adrI adrF adrF Further_Enzymes Further Enzymes (adrE, adrJ, adrA)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Silencing

Gene_Silencing_Workflow Target_Selection Target Gene Selection (e.g., adrF) Vector_Construction Silencing Vector Construction (RNAi or CRISPRi) Target_Selection->Vector_Construction Transformation Fungal Transformation (Protoplast Method) Vector_Construction->Transformation Selection Selection of Transformants (e.g., Antibiotic Resistance) Transformation->Selection Molecular_Analysis Molecular Analysis (PCR & qRT-PCR) Selection->Molecular_Analysis Metabolite_Analysis Metabolite Analysis (HPLC / LC-MS) Selection->Metabolite_Analysis Data_Interpretation Data Interpretation & Functional Annotation Molecular_Analysis->Data_Interpretation Metabolite_Analysis->Data_Interpretation

Caption: Workflow for studying gene function via gene silencing.

Logical Relationship of Gene Silencing Components

Gene_Silencing_Logic cluster_RNAi RNAi Pathway cluster_CRISPRi CRISPRi System dsRNA dsRNA (from vector) Dicer Dicer-like Enzyme dsRNA->Dicer cleavage siRNA siRNA Dicer->siRNA RISC RISC Complex siRNA->RISC loading mRNA_degradation Target mRNA Degradation RISC->mRNA_degradation guidance No_Protein Reduced/No Enzyme mRNA_degradation->No_Protein dCas9 dCas9-Repressor Fusion Protein dCas9_sgRNA dCas9-sgRNA Complex dCas9->dCas9_sgRNA sgRNA sgRNA sgRNA->dCas9_sgRNA Promoter Target Gene Promoter dCas9_sgRNA->Promoter binding Transcription_Repression Transcription Repression Promoter->Transcription_Repression Transcription_Repression->No_Protein Target_Gene Target adr Gene Target_Gene->Transcription_Repression mRNA adr mRNA Target_Gene->mRNA transcription mRNA->mRNA_degradation Protein Adr Enzyme mRNA->Protein translation

References

Application of Andrastin D in Ras Signaling Pathway Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Andrastin D was first identified as a novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929[1]. Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins. This modification, known as farnesylation, involves the attachment of a farnesyl group to the C-terminal cysteine residue of Ras, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades[2]. By inhibiting this key enzyme, this compound has the potential to disrupt Ras signaling, a pathway frequently dysregulated in various cancers.

However, a thorough review of published studies reveals a significant gap in the quantitative characterization of this compound's activity and its specific application in Ras-related research. While the inhibitory activities of other members of the andrastin family, namely Andrastins A, B, and C, against protein farnesyltransferase have been reported with IC50 values of 24.9 µM, 47.1 µM, and 13.3 µM, respectively, a corresponding value for this compound has not been documented in the available literature[3].

Furthermore, there is a notable absence of detailed experimental protocols in published literature that utilize this compound to probe the Ras signaling pathway. Consequently, specific data on its effects on downstream effectors, such as the phosphorylation of ERK (Extracellular signal-regulated kinase), or its cytotoxic effects on cancer cell lines with specific KRAS mutations, are not available. This lack of foundational data and established methodologies presents a significant hurdle for researchers aiming to employ this compound as a tool in their studies of Ras biology.

While the potential of this compound as a modulator of the Ras pathway is clear from its classification as a farnesyltransferase inhibitor, further research is required to establish its specific activity and to develop standardized protocols for its use. Without this critical information, its practical application in Ras signaling pathway research remains limited. Researchers interested in this compound would need to undertake foundational studies to determine its IC50 value for farnesyltransferase and characterize its biological effects in relevant cellular models.

Future Directions

To enable the use of this compound in Ras signaling research, the following experimental data and protocols would be essential:

  • Determination of the IC50 value of this compound against protein farnesyltransferase. This would provide a quantitative measure of its potency as an inhibitor.

  • Development of a detailed protocol for an in vitro farnesyltransferase inhibition assay using this compound. This would allow for standardized measurement of its inhibitory activity.

  • Characterization of the effect of this compound on Ras farnesylation in whole cells. A Western blot protocol to assess the processing of Ras proteins in the presence of this compound would be necessary.

  • Investigation of the downstream effects of this compound on the Ras signaling pathway. This would involve protocols to measure the phosphorylation status of key downstream kinases like ERK and AKT in response to this compound treatment in relevant cell lines, particularly those with known Ras mutations.

  • Evaluation of the cytotoxic effects of this compound on cancer cell lines with different Ras mutation statuses. Standard cell viability assays, such as the MTT assay, would be required to determine its potential as an anti-cancer agent.

The generation of this data would be a crucial first step in unlocking the potential of this compound as a valuable research tool for the scientific community studying the intricate Ras signaling network.

Visualizing the Context: The Ras Signaling Pathway and the Role of Farnesyltransferase Inhibition

To provide a conceptual framework, the following diagrams illustrate the Ras signaling pathway and the theoretical point of intervention for a farnesyltransferase inhibitor like this compound.

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP RAF RAF Ras_GTP->RAF PI3K PI3K Ras_GTP->PI3K FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Andrastin_D This compound Andrastin_D->FTase Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The Ras Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assays Farnesyltransferase_Assay Farnesyltransferase Inhibition Assay IC50_Determination IC50 Determination Farnesyltransferase_Assay->IC50_Determination Cell_Culture Culture KRAS Mutant Cancer Cells Andrastin_D_Treatment Treat with this compound (Dose-Response) Cell_Culture->Andrastin_D_Treatment Ras_Processing_Analysis Analyze Ras Farnesylation (Western Blot) Andrastin_D_Treatment->Ras_Processing_Analysis Downstream_Signaling Assess Downstream Signaling (p-ERK Western Blot) Andrastin_D_Treatment->Downstream_Signaling Cell_Viability Measure Cell Viability (MTT Assay) Andrastin_D_Treatment->Cell_Viability

Figure 2: A proposed experimental workflow to characterize this compound's effect on the Ras pathway.

References

Troubleshooting & Optimization

Andrastin D in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Andrastin D dissolved in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for biological assays?

A1: this compound is sparingly soluble in aqueous solutions. For most biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. Briefly vortex and sonicate in a water bath to ensure complete dissolution. Store the stock solution as recommended in the stability guidelines below.

Q3: My this compound solution in DMSO appears cloudy. What should I do?

A3: Cloudiness may indicate that the compound has precipitated out of solution, possibly due to the introduction of water or exceeding the solubility limit. Gently warm the solution to 37°C and vortex to attempt redissolving. If the solution remains cloudy, it may be necessary to prepare a fresh stock solution. The hygroscopic nature of DMSO means it readily absorbs moisture from the air, which can lead to compound precipitation over time.[1]

Q4: I am observing lower than expected potency of this compound in my experiments. Could this be related to storage?

A4: Yes, improper long-term storage of this compound in DMSO can lead to degradation, resulting in reduced biological activity. It is crucial to follow recommended storage conditions to maintain the integrity of the compound. Factors such as exposure to water, oxygen, and frequent freeze-thaw cycles can contribute to degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in Stock Solution - Introduction of aqueous buffer to the DMSO stock.- Storage at a temperature that causes the compound to fall out of solution.- DMSO has absorbed water from the atmosphere.- Gently warm the vial to 37°C and vortex to redissolve.- Centrifuge the vial to pellet the precipitate and use the supernatant, noting the concentration may be lower.- Prepare a fresh stock solution using anhydrous DMSO.
Inconsistent Experimental Results - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from a new stock solution for each experiment.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Studies have shown that while some compounds are stable for up to 11 freeze-thaw cycles, it is best practice to minimize them.[1]
Discoloration of the DMSO Stock - Oxidation or decomposition of this compound.- Discard the stock solution and prepare a fresh one.- Ensure the stock solution is stored under an inert gas (e.g., argon or nitrogen) if possible, especially for very long-term storage.

Stability of Compounds in DMSO for Long-Term Storage

Disclaimer: The following data represents the general stability of a diverse range of compounds in DMSO and is not specific to this compound. Stability can be compound-specific.

Storage Condition Duration Observation Source
Room Temperature3 Months92% of compounds remained stable.[2][3]
Room Temperature6 Months83% of compounds remained stable.[2][3]
Room Temperature1 Year52% of compounds remained stable.[2][3]
40°C (Accelerated Study)15 WeeksMost compounds were found to be stable.[1]
-15°C with Freeze-Thaw11 CyclesNo significant compound loss was observed.[1]

Based on these general findings, for long-term storage of this compound in DMSO, it is recommended to:

  • Store aliquots at -20°C or -80°C.

  • Use anhydrous DMSO to prepare stock solutions.

  • Minimize the number of freeze-thaw cycles by creating single-use aliquots.

  • Protect from light and moisture.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO via HPLC-MS

This protocol outlines a general method for determining the stability of a compound, such as this compound, in a DMSO stock solution over time.

1. Materials:

  • This compound
  • Anhydrous DMSO (≥99.9%)
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (optional, for mobile phase modification)
  • HPLC vials with caps
  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex and sonicate briefly to ensure complete dissolution.
  • This initial stock is your "Time 0" sample.

3. Sample Aliquoting and Storage:

  • Dispense the stock solution into multiple HPLC vials, each containing a small, equal volume (e.g., 20 µL).
  • Divide the vials into different storage condition groups (e.g., room temperature, 4°C, -20°C, -80°C).
  • Store a set of vials for each time point to be analyzed (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

4. HPLC-MS Analysis:

  • Time 0 Analysis: Immediately after preparation, take a "Time 0" aliquot, dilute it to an appropriate concentration (e.g., 10 µM) with a suitable solvent (e.g., 50:50 ACN:water), and inject it into the HPLC-MS system.
  • Subsequent Time Points: At each designated time point, retrieve a vial from each storage condition. Allow it to thaw completely and reach room temperature before dilution and injection.
  • HPLC Method:
  • Column: A suitable C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure good separation of the parent compound from any potential degradants (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
  • Injection Volume: 5-10 µL.
  • MS Detection:
  • Use an appropriate ionization mode (e.g., Electrospray Ionization - ESI) in positive or negative mode, depending on the compound's properties.
  • Monitor the ion corresponding to the mass of this compound.

5. Data Analysis:

  • For each time point and storage condition, determine the peak area of the this compound parent peak.
  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Time 0.
  • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
  • Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

This compound Mechanism of Action: Inhibition of Ras Signaling

This compound is an inhibitor of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, a key step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[4][5][6][7][8] By inhibiting farnesyltransferase, this compound prevents Ras activation and blocks these signaling cascades.

Ras_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras_inactive_cyto Inactive Ras-GDP RTK->Ras_inactive_cyto Activates Ras_inactive_membrane Active Ras-GTP Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) Ras_inactive_membrane->Downstream_Effectors Activates Ras_inactive_cyto->Ras_inactive_membrane Farnesylation (membrane targeting) FT Farnesyltransferase FT->Ras_inactive_cyto Andrastin_D This compound Andrastin_D->FT Inhibits Transcription_Factors Transcription Factors (e.g., Myc, AP-1) Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the Ras signaling pathway by this compound.

Experimental Workflow: Compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a compound in DMSO over time.

Stability_Workflow Time_0 Time 0 Analysis: Dilute and inject into HPLC-MS Aliquot Aliquot stock solution into multiple vials Store Store aliquots at different conditions (RT, 4°C, -20°C, -80°C) Aliquot->Store Time_X Time X Analysis: Thaw, dilute, and inject into HPLC-MS Store->Time_X Analyze Analyze Data: Compare peak areas to Time 0 Time_X->Analyze End End: Determine stability under each condition Analyze->End Start Start Start->Aliquot

References

optimizing Andrastin D concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrastin D. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a meroterpenoid compound, part of the andrastin family of natural products.[1] Its primary mechanism of action is the inhibition of protein farnesyltransferase (FTase).[1][2] FTase is a critical enzyme that catalyzes the attachment of a farnesyl group to specific proteins, most notably Ras proteins.[3][4] This farnesylation is essential for localizing Ras to the plasma membrane, a prerequisite for its role in signal transduction pathways that control cell growth, proliferation, and survival.[4][5] By inhibiting FTase, this compound prevents Ras activation, making it a subject of interest for cancer research.[6]

Q2: How should I dissolve and store this compound for cell culture experiments?

A2: this compound should be dissolved in a suitable organic solvent to create a concentrated stock solution before further dilution in cell culture medium. Based on the high solubility of related andrastins, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilution: When preparing your experiment, dilute the stock solution directly into your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).

Q3: What is a recommended starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. As a starting point, it is recommended to perform a dose-response experiment. For related compounds like Andrastin A, concentrations ranging from 6.25 µg/mL to 50 µg/mL have been used to reverse multidrug resistance.[7][8] For cytotoxicity, IC50 values of a related andrastin-type meroterpenoid were in the range of 78-96 µM for various cancer cell lines.[9] Therefore, a broad starting range from 1 µM to 100 µM is advisable for initial dose-finding studies.

Q4: What is the Ras signaling pathway inhibited by this compound?

A4: this compound targets the farnesylation step required for Ras protein function. The diagram below illustrates this process.

Ras_Pathway cluster_0 Upstream Signals (e.g., Growth Factors) cluster_1 Cytoplasm cluster_2 Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras (GDP-bound) RTK->Ras_inactive Activates Ras_active Active Ras (GTP-bound) Ras_inactive->Ras_active Ras_farnesylated Farnesylated Ras Ras_active->Ras_farnesylated Farnesylation FTase Farnesyl-transferase (FTase) FTase->Ras_farnesylated FPP Farnesyl Pryophosphate FPP->Ras_farnesylated AndrastinD This compound AndrastinD->FTase Inhibits Signaling MAPK / PI3K Pathways Ras_farnesylated->Signaling Activates Proliferation Cell Proliferation, Survival Signaling->Proliferation Promotes No_Effect_Troubleshooting start Start: No observable effect check_solubility Was the compound fully dissolved? Check for precipitate in stock solution. start->check_solubility check_conc Is the concentration high enough? Review literature for your cell type. check_time Is the incubation time sufficient? check_conc->check_time Yes increase_conc Action: Increase concentration. Perform a dose-response (e.g., 1-100 µM). check_conc->increase_conc No / Unsure check_solubility->check_conc Yes remake_stock Action: Prepare fresh stock solution. Ensure complete dissolution in DMSO. check_solubility->remake_stock No / Unsure check_vehicle Did you include a vehicle control (e.g., 0.1% DMSO)? run_control Action: Run proper vehicle control to confirm baseline. check_vehicle->run_control No check_sensitivity Is your cell line sensitive to FTase inhibition? check_time->check_sensitivity Yes time_course Action: Perform a time-course experiment (e.g., 24, 48, 72h). check_time->time_course No / Unsure check_sensitivity->check_vehicle Yes positive_control Action: Use a known FTase inhibitor or a sensitive cell line as a positive control. check_sensitivity->positive_control Unsure end Problem Resolved increase_conc->end remake_stock->end run_control->end time_course->end positive_control->end MTT_Workflow start Start: Prepare Cells & Reagents step1 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well). Incubate for 24h to allow attachment. start->step1 step2 2. Compound Preparation Prepare serial dilutions of this compound in culture medium from your DMSO stock. Include 'vehicle only' and 'no treatment' controls. step1->step2 step3 3. Cell Treatment Replace old medium with medium containing the different this compound concentrations. Incubate for desired time (e.g., 72h). step2->step3 step4 4. Add MTT Reagent Add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. step3->step4 step5 5. Solubilize Formazan Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Rotate for 15 min. step4->step5 step6 6. Measure Absorbance Read the absorbance at 570 nm using a microplate reader. step5->step6 step7 7. Data Analysis Calculate cell viability as a percentage relative to the 'no treatment' control. Plot a dose-response curve and determine the IC50. step6->step7 end End: Optimal Concentration Determined step7->end

References

Troubleshooting Farnesyltransferase Inhibitor Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in farnesyltransferase (FTase) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in FTase inhibitor assays?

Variability in FTase inhibitor assays can arise from several factors, including:

  • Reagent Quality and Handling: Inconsistent enzyme activity, substrate degradation, and improper storage of reagents can all contribute to variability.[1][2] It is crucial to use fresh or properly stored samples and thaw all components completely before use.[3]

  • Assay Conditions: Fluctuations in temperature and pH can significantly impact enzyme activity.[1][2] Assays should be performed at a consistent temperature, typically room temperature or 37°C.[1]

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant errors.[3] Using calibrated pipettes and preparing a master mix for reagents can help minimize this.[3]

  • Microplate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter assay conditions, leading to an "edge effect".[2][4][5]

  • Inhibitor Properties: Poor solubility of the test compound can lead to inaccurate results.[1] It is also important to consider if the inhibitor is a "tight-binding" inhibitor, which can affect the IC50 value depending on the enzyme concentration.[6]

Q2: How can I minimize the "edge effect" in my microplate-based FTase assay?

The edge effect is a common issue in microplate assays caused by increased evaporation in the outer wells.[5] Here are several strategies to mitigate it:

  • Use a Lid or Sealing Tape: Low-evaporation lids or sealing tapes can significantly reduce fluid loss.[4][5] For cell-based assays, breathable seals are available that allow for gas exchange.[4][5]

  • Fill Outer Wells with Blanks: A common practice is to fill the outermost wells with buffer or media without cells or reagents to create a humidity barrier.[5][7]

  • Reduce Incubation Time: Shorter assay times can decrease the impact of evaporation.[4][5]

  • Maintain Consistent Temperature: Minimize temperature gradients across the plate.[5]

Q3: My negative and positive controls are not performing as expected. What should I do?

Inconsistent control performance is a red flag in any assay. Here are some troubleshooting steps:

  • Check Reagent Preparation: Ensure that all reagents, including the enzyme, substrate, and inhibitor, were prepared correctly and at the proper concentrations.[1][3]

  • Verify Enzyme Activity: The enzyme may have lost activity due to improper storage or handling.[1][2] Consider running a quality control check on a new batch of enzyme.

  • Confirm Inhibitor Potency: If using a known inhibitor as a positive control, ensure it has not degraded. Prepare fresh dilutions from a stock solution.

  • Evaluate Assay Conditions: Double-check that the assay buffer has the correct pH and that the incubation temperature was stable.[1][2]

Q4: I am observing a high background signal in my fluorescence-based FTase assay. What could be the cause?

A high background signal can mask the true signal from the enzyme reaction. Potential causes include:

  • Autofluorescence: The test compound itself might be fluorescent at the excitation and emission wavelengths used in the assay.[8] It is important to run a control with the compound alone to check for this.

  • Contaminated Reagents: Contaminants in the buffer or other reagents can contribute to background fluorescence.

  • Non-specific Binding: The fluorescent substrate or product may be binding non-specifically to the microplate wells.[9] Ensure proper blocking steps are included if applicable.

  • Incorrect Wavelength Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during farnesyltransferase inhibitor assays.

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix for common reagents to be dispensed across multiple wells.[3]
Incomplete Mixing Gently mix the plate after adding reagents. Avoid creating bubbles.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold surfaces.
Edge Effects Implement strategies to minimize edge effects as described in the FAQ section.[4][5]
Issue 2: Low Signal or No Enzyme Activity
Potential Cause Recommended Solution
Inactive Enzyme Use a fresh aliquot of enzyme. Ensure proper storage conditions (-20°C or -80°C as recommended). Avoid repeated freeze-thaw cycles.[1][2]
Incorrect Buffer pH or Composition Prepare fresh assay buffer and verify the pH.[1][2] Ensure all necessary co-factors (e.g., MgCl2, ZnCl2) are present at the correct concentrations.[10][11]
Substrate Degradation Prepare fresh substrate solutions for each experiment.[1]
Incorrect Instrument Settings Verify the correct wavelength, filter, and gain settings on the plate reader.[3]
Issue 3: Inconsistent IC50 Values
Potential Cause Recommended Solution
Inhibitor Solubility Issues Ensure the inhibitor is fully dissolved in the assay buffer. A small percentage of DMSO is often used, but its final concentration should be kept low (typically ≤1%) and consistent across all wells.[1][12]
Tight-Binding Inhibition If the IC50 value changes with enzyme concentration, you may have a tight-binding inhibitor. This requires different data analysis methods.[6]
Incorrect Inhibitor Concentrations Prepare fresh serial dilutions of the inhibitor for each experiment.
Assay Incubation Time Ensure the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition are consistent.[1]

Experimental Protocols

Standard Farnesyltransferase (FTase) Fluorescence-Based Inhibitor Assay

This protocol is a general guideline and may require optimization for specific enzymes, substrates, and inhibitors.

Materials:

  • Farnesyltransferase (FTase) enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)[10]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT[10]

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, flat-bottom 96-well or 384-well plates[3][13]

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm[13][14]

Procedure:

  • Reagent Preparation:

    • Prepare fresh assay buffer and substrate solutions.

    • Dilute the FTase enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined experimentally.[13]

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically not exceed 1%.[12]

  • Assay Setup:

    • Add the following to each well of the microplate in the specified order:

      • Assay Buffer

      • Test compound or vehicle (for control wells)

      • FTase enzyme solution

    • Include the following controls:

      • Negative Control (No Inhibition): Enzyme, substrates, and vehicle (e.g., DMSO).

      • Positive Control: Enzyme, substrates, and a known FTase inhibitor.

      • Blank (No Enzyme): Substrates and assay buffer.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.

  • Signal Detection:

    • Immediately read the fluorescence at time zero.

    • Incubate the plate at room temperature or 37°C, protected from light.

    • Read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes, or as a single endpoint reading after a fixed time.[13]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Presentation

Table 1: Typical Reagent Concentrations for FTase Assays
Reagent Typical Concentration Range Reference
Farnesyltransferase (FTase)5 - 100 nM[10][15]
Farnesyl Pyrophosphate (FPP)5 - 20 µM[11][12]
Peptide Substrate0.2 - 10 µM[15][16]
MgCl25 - 10 mM[10][11]
ZnCl25 - 10 µM[10][11]
DTT or TCEP2 - 5 mM[11][15]
Table 2: Troubleshooting Summary for Quantitative Data
Observation Potential Cause Parameter to Check/Adjust
Z'-factor < 0.5 High data variabilityPipetting precision, reagent mixing, plate uniformity
Low Signal-to-Background Insufficient enzyme activity or high backgroundEnzyme concentration, substrate concentration, reagent purity
IC50 Shift Tight-binding inhibitor, inhibitor instabilityEnzyme concentration, incubation times, inhibitor handling

Visualizations

Farnesyltransferase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Ras Activation Cascade cluster_2 Farnesylation cluster_3 Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase SOS SOS Receptor_Tyrosine_Kinase->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Farnesyltransferase Farnesyltransferase (FTase) Ras_GTP->Farnesyltransferase Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl_Pyrophosphate->Farnesyltransferase Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization FTase_Inhibitor FTase Inhibitor FTase_Inhibitor->Farnesyltransferase Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Localization->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Farnesyltransferase signaling pathway.

Troubleshooting_Workflow Start Assay Variability Observed Check_Controls Are controls (+/- ) behaving as expected? Start->Check_Controls Check_Reagents Verify reagent preparation, storage, and concentrations Check_Controls->Check_Reagents No High_Variability High variability between replicates? Check_Controls->High_Variability Yes Check_Assay_Conditions Confirm temperature, pH, and incubation times Check_Reagents->Check_Assay_Conditions Data_Analysis Re-analyze data Check_Assay_Conditions->Data_Analysis Check_Pipetting Review pipetting technique. Use master mixes. High_Variability->Check_Pipetting Yes Low_Signal Low signal or no activity? High_Variability->Low_Signal No Address_Edge_Effect Implement strategies to mitigate edge effect Check_Pipetting->Address_Edge_Effect Address_Edge_Effect->Data_Analysis Check_Enzyme_Activity Test enzyme activity. Use fresh aliquot. Low_Signal->Check_Enzyme_Activity Yes Inconsistent_IC50 Inconsistent IC50 values? Low_Signal->Inconsistent_IC50 No Check_Instrument Verify plate reader settings Check_Enzyme_Activity->Check_Instrument Check_Instrument->Data_Analysis Check_Inhibitor Assess inhibitor solubility and stability Inconsistent_IC50->Check_Inhibitor Yes Inconsistent_IC50->Data_Analysis No Investigate_Binding Consider tight-binding kinetics Check_Inhibitor->Investigate_Binding Investigate_Binding->Data_Analysis End Assay Optimized Data_Analysis->End

Caption: Troubleshooting workflow for FTase assay variability.

References

Technical Support Center: Overcoming Andrastin D Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Andrastin D in biological buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution in my aqueous buffer (e.g., PBS)?

A1: this compound is a meroterpenoid, a class of compounds that are often highly hydrophobic. This means it has poor solubility in aqueous solutions like phosphate-buffered saline (PBS). When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound molecules can come out of solution and clump together, forming a visible precipitate. This is a common issue with hydrophobic compounds when the final concentration of the organic solvent is too low to maintain solubility.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: While the primary role of DMSO is to keep this compound in solution, it can also be toxic to cells at higher concentrations. For most cell lines, it is advisable to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.

Q3: Can I use other organic solvents besides DMSO to prepare my this compound stock solution?

A3: Yes, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used to prepare stock solutions of hydrophobic compounds. The choice of solvent may depend on the specific experimental requirements and the solubility of this compound in that solvent. It is crucial to ensure that the chosen solvent is compatible with your downstream application and that its final concentration in the assay is not harmful to the cells or interferes with the assay components.

Q4: How can I visually confirm if this compound has precipitated?

A4: Precipitation can be observed as a cloudiness, turbidity, or the formation of visible particles in the solution after the addition of this compound. For less obvious precipitation, you can centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes. A pellet at the bottom of the tube indicates the presence of aggregated compound.

Troubleshooting Guide: Resolving this compound Aggregation

If you are encountering precipitation of this compound in your biological buffer, follow these steps to troubleshoot the issue.

Step 1: Optimize Stock Solution and Dilution Technique

The initial preparation of the stock solution and the method of dilution are critical.

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). This minimizes the volume of organic solvent added to your aqueous buffer.

  • Serial Dilutions: If you need to make intermediate dilutions, make them in 100% DMSO.

  • Rapid Dilution and Mixing: When diluting the DMSO stock into your final aqueous buffer, do so quickly and with vigorous mixing or vortexing. This helps to disperse the this compound molecules rapidly before they have a chance to aggregate.

  • Stepwise Dilution: For sensitive applications, a stepwise dilution can be beneficial. First, dilute the DMSO stock into a small volume of buffer that contains a solubilizing agent (see Step 2), and then add this mixture to the final volume of your assay medium.

Step 2: Employ Solubilizing Agents and Excipients

If optimizing the dilution technique is insufficient, the use of solubilizing agents can significantly improve the solubility of this compound.

Below is a table of commonly used excipients for enhancing the solubility of hydrophobic compounds. It is recommended to test a range of concentrations to find the optimal condition for your specific experiment.

ExcipientClassTypical Starting ConcentrationNotes
DMSO Organic Solvent< 0.5% (v/v)Common solvent for stock solutions. Final concentration should be minimized to avoid cytotoxicity.
Ethanol Organic Solvent< 1% (v/v)Alternative to DMSO, may be less toxic to some cell lines.
Pluronic® F-68 Non-ionic surfactant0.01 - 0.1% (w/v)Often used in cell culture to reduce shear stress and can aid in solubilization.
Tween® 20/80 Non-ionic surfactant0.01 - 0.05% (v/v)Effective at forming micelles to encapsulate hydrophobic molecules.
Cyclodextrins (e.g., HP-β-CD) Encapsulating agent1 - 10 mMForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Bovine Serum Albumin (BSA) Protein Carrier0.1 - 1% (w/v)Can bind to hydrophobic molecules and keep them in solution.

Experimental Protocol: Screening for Optimal Solubilizing Agent

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of your biological buffer (e.g., PBS or cell culture medium) containing different concentrations of the selected solubilizing agents from the table above.

  • Add the this compound stock solution to each buffer preparation to achieve the desired final concentration of this compound, ensuring the final DMSO concentration remains constant and below 0.5%.

  • Vortex each solution immediately after adding the this compound stock.

  • Visually inspect for any signs of precipitation after 30 minutes and 2 hours of incubation at the experimental temperature.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Step 3: Adjust Buffer Conditions

The pH of the buffer can influence the solubility of some compounds. While there is no specific data for this compound, exploring a pH range around the physiological pH of your experiment (e.g., pH 6.5 - 7.5) might reveal an optimal condition for its solubility. However, ensure that any pH adjustment is compatible with your biological system.

Visualizing Experimental Workflows and Logic

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay stock Prepare 10-20 mM Stock of this compound in 100% DMSO buffer Prepare Biological Buffer stock->buffer 1. Prepare Buffer add_excipient Add Solubilizing Agent (Optional) buffer->add_excipient 2. Add Excipient dilute Dilute Stock into Buffer with Vigorous Mixing add_excipient->dilute 3. Dilute Stock add_to_assay Add Working Solution to Experiment dilute->add_to_assay 4. Add to Assay incubate Incubate and Observe add_to_assay->incubate 5. Run Experiment

Caption: A generalized workflow for the preparation and use of this compound in biological assays.

troubleshooting_flowchart start This compound Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO (if cell line tolerates) check_dmso->increase_dmso No optimize_dilution Optimize dilution technique (rapid mixing, stepwise dilution) check_dmso->optimize_dilution Yes success Aggregation Resolved increase_dmso->success use_excipients Screen for effective solubilizing agents (e.g., surfactants, cyclodextrins) check_ph Adjust buffer pH (if compatible with assay) use_excipients->check_ph failure Contact Technical Support for further assistance use_excipients->failure optimize_dilution->use_excipients check_ph->success check_ph->failure

Caption: A decision-making flowchart for troubleshooting this compound aggregation issues.

We hope this guide provides valuable assistance in your research with this compound. Should you have further questions, please do not hesitate to contact our technical support team.

Technical Support Center: Optimizing HPLC Parameters for Andrastin D Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of Andrastin D and related meroterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for method development is to use a reverse-phase C18 column with a gradient elution. A common mobile phase combination is water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A broad gradient, for example, from 10% to 95% organic solvent over 30-60 minutes, can help to determine the approximate elution conditions for this compound.[1]

Q2: What is the expected UV absorbance for this compound?

A2: While the specific UV-Vis spectrum for this compound may not be widely published, related andrastin-type meroterpenoids exhibit absorbance maxima around 206 nm and 310 nm.[2][3] Therefore, a diode array detector (DAD) set to monitor this range is recommended for initial analyses.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the analyte. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape.[4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.[6][7]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: How can I improve the resolution between this compound and other closely eluting compounds?

A4: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks. You can also experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity.[8]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide different selectivity.

  • Adjust the Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, potentially leading to better resolution. However, be mindful of the thermal stability of your analyte.

  • Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, but it will also increase the analysis time.[9]

Q5: What should I do if I observe a high backpressure in my HPLC system?

A5: High backpressure is typically caused by a blockage in the system. Common culprits include:

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Backflushing the column (if the manufacturer allows) or replacing the frit can resolve this.[7]

  • Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Contaminated Guard Column: If you are using a guard column, it may be clogged and need replacement.

  • Blockage in Tubing or Injector: Check for any crimped tubing or blockages in the injector port.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Peaks No injection occurredCheck autosampler/injector for proper operation.
Detector is off or not set to the correct wavelengthVerify detector is on and set to an appropriate wavelength (e.g., 206 nm or 310 nm).
Compound is not elutingThe mobile phase may be too weak. Increase the organic solvent percentage.
Peak Tailing Secondary silanol interactionsUse a column with end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH.[4][6]
Column overloadDilute the sample.[6][7]
Column void or contaminationReplace the column or guard column.[6]
Peak Fronting Sample solvent is stronger than the mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Sample overloadDilute the sample.[10]
Split Peaks Partially blocked column fritBackflush the column (if permissible) or replace the frit.[7]
Column voidA void has formed at the head of the column. Replace the column.
Broad Peaks High extra-column volumeUse shorter, narrower ID tubing between the injector, column, and detector.[4]
Column contamination or agingClean the column with a strong solvent wash sequence or replace the column.
Low flow rateIncrease the flow rate, but be aware this may decrease resolution.[10]
Irreproducible Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase, ensuring accurate measurements and thorough mixing.[10]
Column not equilibratedEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10]
Fluctuating column temperatureUse a column oven to maintain a constant temperature.

Experimental Protocols

Example HPLC Method for Andrastin Analogues

This protocol is based on methods used for the separation of similar andrastin-type meroterpenoids and serves as a starting point for optimizing this compound separation.[2][3]

1. Instrumentation and Column:

  • HPLC system with a binary pump, autosampler, and a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelengths 206 nm and 310 nm
Gradient Program See table below

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
30595
35595
369010
459010

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phases A and B Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect Detect at 206/310 nm Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Optimize Optimize Parameters (if necessary) Analyze->Optimize Poor Separation? Optimize->Equilibrate Re-run

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Observe Peak Tailing CheckOverload Dilute Sample & Re-inject Start->CheckOverload Result1 Result1 CheckOverload->Result1 Improved? CheckpH Adjust Mobile Phase pH (away from pKa) Result2 Result2 CheckpH->Result2 Improved? CheckColumn Use End-capped Column or Change Column Result3 Result3 CheckColumn->Result3 Improved? CheckFrit Backflush or Replace Frit Result1->CheckpH No Solved1 Solved1 Result1->Solved1 Solved Result2->CheckColumn No Solved2 Solved2 Result2->Solved2 Solved Result3->CheckFrit No Solved3 Solved3 Result3->Solved3 Solved

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Andrastin D Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and addressing potential cross-reactivity of Andrastin D in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a meroterpenoid, a type of chemical compound that originates from both polyketide and terpene pathways. It possesses a 3-oxo steroid structure.[1] It is known to be a metabolite produced by various fungi of the Penicillium genus, such as Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses.[1][2][3] Consequently, this compound can be found as a contaminant in various biological and environmental samples.

Q2: Why does this compound cause cross-reactivity in immunoassays?

Cross-reactivity in immunoassays occurs when an antibody binds to a molecule that is structurally similar to the intended target analyte.[4][5] this compound has an androstane skeleton, a core structure shared by many steroid hormones.[6][7] This structural similarity can lead to the antibody incorrectly recognizing and binding to this compound, resulting in inaccurate, often falsely elevated, measurements of the target analyte.[8] The ligand selectivity of an immunoassay is limited by the structural similarity of epitopes on different molecules.[9][10]

Q3: Which types of immunoassays are most susceptible to this interference?

Competitive immunoassays are particularly vulnerable to cross-reactivity from small molecules like this compound.[11][12] In these formats, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. If this compound is present, it will also compete for these sites, leading to an inaccurate signal. Sandwich (immunometric) assays are generally less affected by this type of interference but are not entirely immune if the cross-reacting molecule is present at very high concentrations.[11][12]

Q4: What are the common signs of this compound cross-reactivity in my experimental results?

Common indicators of potential cross-reactivity include:

  • Unexpectedly High Analyte Concentrations: Samples show significantly higher levels of the target analyte than biologically plausible.

  • Poor Correlation with Other Methods: Results from your immunoassay do not align with data from more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Inconsistent Results Upon Dilution: A non-linear response when performing a serial dilution of the sample may indicate the presence of an interfering substance.

  • Discrepancy with Clinical or Physiological State: The immunoassay results do not match the expected physiological state of the sample source.

Troubleshooting Guide

If you suspect this compound or another compound is causing cross-reactivity in your immunoassay, follow this troubleshooting workflow.

G start Unexpected Immunoassay Result (e.g., Falsely High Value) check_reagents Step 1: Verify Reagents & Controls - Check expiration dates - Confirm proper storage - Validate control performance start->check_reagents review_protocol Step 2: Review Assay Protocol - Confirm incubation times - Verify buffer composition - Check for procedural errors check_reagents->review_protocol linearity Step 3: Perform Linearity of Dilution - Prepare serial dilutions of the suspect sample review_protocol->linearity linearity_result Analyze Dilution Results linearity->linearity_result spike Step 4: Conduct Spike and Recovery - Add known analyte concentration to sample matrix linearity_result->spike Linear linearity_result->spike Non-Linear (Suggests Interference) spike_result Calculate Percent Recovery spike->spike_result specificity Step 5: Test Specificity - Run assay with this compound standard alone spike_result->specificity Poor Recovery (<80% or >120%) spike_result->specificity Good Recovery (80-120%) specificity_result Cross-Reactivity Detected? specificity->specificity_result mitigate Step 6: Implement Mitigation Strategy - Sample pre-treatment (SPE) - Use a more specific antibody - Adjust assay conditions specificity_result->mitigate Yes end_bad Issue Persists: Contact Assay Manufacturer specificity_result->end_bad No confirm Step 7: Confirm with Alternative Method - Use LC-MS/MS if available mitigate->confirm end_ok Problem Resolved / Explained confirm->end_ok

Caption: A step-by-step workflow for troubleshooting immunoassay interference.

Experimental Protocols & Mitigation Strategies

When cross-reactivity is confirmed, several strategies can be employed to minimize or eliminate the interference.[9][10]

Protocol: Specificity Testing

This experiment directly assesses the cross-reactivity of your immunoassay with this compound.

Objective: To quantify the percentage of cross-reactivity caused by this compound.

Materials:

  • Your complete immunoassay kit (antibodies, buffers, substrate, etc.)

  • This compound standard of known purity and concentration.

  • The standard for the target analyte of your assay.

  • Microplate reader.

Methodology:

  • Prepare Standards:

    • Create a standard curve for your target analyte as per the assay protocol. This will be used to determine the 50% binding point (IC50).

    • Prepare a serial dilution of the this compound standard in the assay buffer. The concentration range should be wide enough to potentially produce a full inhibition curve.

  • Run the Assay:

    • In a microplate, run the standard curve for your target analyte in duplicate.

    • In separate wells, run the serial dilutions of this compound in duplicate.

    • Follow the immunoassay protocol for incubation times, washing steps, and signal development.

  • Data Analysis:

    • Plot the standard curve for the target analyte and determine its IC50 (the concentration that displaces 50% of the labeled antigen).

    • Plot the inhibition curve for this compound and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Interpretation of Results:

% Cross-ReactivityInterpretationRecommended Action
> 10% High Interference: Significant impact on results.Mitigation is strongly recommended (e.g., SPE, new Ab).
1% - 10% Moderate Interference: May affect accuracy.Consider mitigation if high precision is required.
< 1% Low/Negligible Interference: Unlikely to impact results.Proceed with the assay, but note the potential.
Mitigation Strategy: Sample Purification via Solid-Phase Extraction (SPE)

Isolating the target analyte from interfering substances like this compound before running the immunoassay can be highly effective.[9][10]

Objective: To remove this compound from the sample matrix prior to analysis.

Principle: SPE separates components of a mixture based on their physical and chemical properties. A reverse-phase SPE cartridge (e.g., C18) can be used to separate a more polar steroid hormone (analyte) from a less polar interfering compound like this compound.

General Protocol (must be optimized for your specific analyte):

  • Cartridge Conditioning: Activate a C18 SPE cartridge by washing with a non-polar solvent (e.g., methanol), followed by an equilibration step with a polar solvent (e.g., water or assay buffer).

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture designed to elute weakly bound, highly polar compounds while retaining the analyte and this compound.

  • Analyte Elution: Use a slightly stronger solvent mixture to selectively elute your target analyte, leaving the more non-polar this compound bound to the cartridge.

  • Interferent Elution (Optional): Use a strong, non-polar solvent (e.g., methanol or acetonitrile) to elute this compound and clean the cartridge.

  • Analysis: The collected fraction containing the purified analyte can then be analyzed using the immunoassay.

Mitigation Strategy: Antibody Selection and Assay Optimization
  • Choose a High-Specificity Antibody: The most direct way to avoid cross-reactivity is to use a highly specific antibody.[5] Monoclonal antibodies are generally more specific than polyclonal antibodies because they recognize a single epitope.[5] When developing or selecting an assay, review the manufacturer's cross-reactivity data thoroughly.

  • Adjust Assay Conditions: In some cases, adjusting the kinetic or equilibrium conditions of the assay can favor the binding of the intended analyte over the cross-reactant.[9][10] This can involve modifying incubation times, temperature, or buffer pH. Reducing contact times can favor high-affinity (antibody-analyte) interactions while minimizing low-affinity interference.[5]

G cluster_cause Root Cause of Cross-Reactivity struct1 Target Analyte (e.g., Steroid Hormone) antibody Antibody struct1->antibody High-Affinity Binding (Correct Signal) struct2 This compound (Fungal Metabolite) struct2->antibody Low-Affinity Binding (False Signal) label_sim Shared Structural Core (Androstane Skeleton)

Caption: Structural similarity between a target analyte and this compound.

References

Validation & Comparative

Target Validation of Farnesyltransferase in Oncology: A Comparative Guide to Andrastin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Andrastin D, a natural product inhibitor of farnesyltransferase (FTase), within the context of oncology drug development. Farnesyltransferase has been a compelling target in cancer therapy due to its critical role in the post-translational modification of the oncogenic Ras protein and other key signaling molecules. This document summarizes the available experimental data for this compound, compares it with other well-known farnesyltransferase inhibitors (FTIs), and provides detailed experimental protocols to aid in the design and interpretation of related research.

Introduction to Farnesyltransferase Inhibition in Oncology

Farnesyltransferase (FTase) is a key enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation. This lipid modification is crucial for the proper membrane localization and function of numerous proteins involved in cellular growth, proliferation, and survival.[1] One of the most critical substrates of FTase is the Ras protein, which is frequently mutated in various human cancers, leading to constitutive activation of downstream signaling pathways that drive tumorigenesis.[1][2]

Inhibition of FTase presents a rational strategy to disrupt aberrant Ras signaling and, consequently, cancer cell growth. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity.[3] While initially developed to target Ras, it is now understood that the anticancer effects of FTIs are also mediated through the inhibition of farnesylation of other proteins, such as RhoB, which is involved in apoptosis.[4]

This compound is a meroterpenoid natural product isolated from Penicillium species that has been identified as an inhibitor of farnesyltransferase.[5][6] This guide will delve into the available data on this compound and its potential as a therapeutic agent in oncology.

Comparative Performance of Farnesyltransferase Inhibitors

While specific quantitative data for this compound is limited in the public domain, data for the closely related Andrastin A, B, and C provide insights into the potential potency of this compound class.[7] For a comprehensive comparison, this section includes data for established FTIs, Lonafarnib and Tipifarnib.

Table 1: In Vitro Farnesyltransferase Inhibitory Activity

CompoundIC50 (µM)Source Organism/TypeReference
Andrastin A 24.9Penicillium sp. FO-3929[7]
Andrastin B 47.1Penicillium sp. FO-3929[7]
Andrastin C 13.3Penicillium sp. FO-3929[7]
This compound Data not availablePenicillium sp. FO-3929[5][6]
Lonafarnib 0.0019Synthetic[3]
Tipifarnib 0.0008Synthetic[3]

Table 2: In Vitro Anticancer Activity of Andrastin Analogs and Other FTIs

CompoundCell LineCancer TypeGI50/IC50 (µM)Reference
Penimeroterpenoid A (Andrastin analog) A549Human Lung Carcinoma82.61[8]
HCT116Human Colon Carcinoma78.63[8]
SW480Human Colon Carcinoma95.54[8]
Lonafarnib MultipleVariousnM to low µM range[3]
Tipifarnib MultipleVariousnM to low µM range[3]

Note: Data for this compound's direct anticancer activity is not currently available in published literature. The data for Penimeroterpenoid A, a newly identified andrastin-type meroterpenoid, is provided to give an indication of the potential activity of this class of compounds.

Table 3: In Vivo Efficacy of Farnesyltransferase Inhibitors in Xenograft Models

CompoundXenograft ModelCancer TypeEfficacyReference
This compound Data not available-Data not available
Lonafarnib VariousVariousTumor growth inhibition[3]
Tipifarnib VariousVariousTumor growth inhibition[3]

Note: While in vivo studies for Lonafarnib and Tipifarnib have been extensively reported, similar preclinical data for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

Farnesyltransferase and the Ras Signaling Pathway

FTase plays a pivotal role in the activation of the Ras signaling cascade. The diagram below illustrates the canonical Ras pathway and the point of intervention for FTase inhibitors like this compound.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Andrastin_D This compound Andrastin_D->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: The Ras signaling pathway and the inhibitory action of this compound on Farnesyltransferase.

Experimental Workflow for Evaluating FTase Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FTase inhibitor like this compound.

FTI_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay FTase Inhibition Assay (IC50 determination) Cell_Viability Cancer Cell Line Screening (GI50 determination) Enzyme_Assay->Cell_Viability Western_Blot Western Blot Analysis (Ras processing, downstream signaling) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model (Efficacy studies) Western_Blot->Xenograft Lead Candidate Selection Toxicity Preclinical Toxicology (Safety assessment) Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD

Caption: A generalized workflow for the preclinical validation of a farnesyltransferase inhibitor.

Detailed Experimental Protocols

Farnesyltransferase Inhibition Assay (In Vitro)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 value of a test compound like this compound.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitor (e.g., Lonafarnib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in DMSO.

  • In the microplate, add 2 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a no-inhibitor control.

  • Add 48 µL of a master mix containing assay buffer, FTase, and the fluorescent peptide substrate to each well.

  • Initiate the reaction by adding 50 µL of a solution containing FPP in assay buffer to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 340 nm/485 nm for a dansyl-labeled substrate).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cancer Cell Viability Assay (In Vitro)

This protocol can be used to determine the GI50 (concentration for 50% growth inhibition) of this compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SW480)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control drug in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Human Tumor Xenograft Model (In Vivo)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line known to form tumors in mice (e.g., HCT116)

  • This compound formulated for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)

  • Vehicle control solution

  • Positive control drug (e.g., a standard-of-care chemotherapeutic for the chosen cancer type)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, positive control).

  • Administer the treatments according to a predetermined schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Analyze the data by comparing the tumor growth in the treatment groups to the vehicle control group.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural product-derived farnesyltransferase inhibitors. While the available data, particularly for Andrastin A, B, and C, demonstrates their potential to inhibit FTase, a comprehensive evaluation of this compound is still required. Future research should focus on:

  • Determining the specific IC50 of this compound against farnesyltransferase.

  • Conducting in vitro screening of this compound against a broad panel of cancer cell lines to identify sensitive histologies.

  • Performing in vivo efficacy studies in relevant xenograft models to validate its anticancer activity.

  • Undertaking direct comparative studies of this compound with clinically relevant FTIs like Lonafarnib and Tipifarnib.

  • Investigating the potential for drug resistance and exploring combination strategies.

  • Conducting preclinical toxicology studies to establish a safety profile.

Addressing these knowledge gaps will be crucial in determining the therapeutic potential of this compound as a novel agent for oncology. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate and validate this promising natural product.

References

A Comparative Analysis of Andrastin D and Other Meroterpenoids as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Andrastin D and other related meroterpenoids, focusing on their activity as farnesyltransferase inhibitors and their cytotoxic effects. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

This compound, a meroterpenoid produced by Penicillium species, is a known inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[1] This guide compares the farnesyltransferase inhibitory activity of this compound's close analogs—Andrastin A, B, and C—and explores the cytotoxic potential of andrastin-type meroterpenoids against various cancer cell lines. While specific quantitative data for this compound's bioactivity is limited in publicly available literature, this analysis draws comparisons from closely related compounds to provide a valuable perspective.

Comparative Biological Activity

The primary mechanism of action for the andrastin family of meroterpenoids is the inhibition of farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl group to the C-terminus of Ras proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. Inhibition of FTase can thus disrupt these oncogenic signaling cascades.

Farnesyltransferase Inhibition
CompoundIC50 (µM) vs. FarnesyltransferaseSource
Andrastin A24.9[2]
Andrastin B47.1[2]
Andrastin C13.3[2]
This compound Data not available

Table 1: Comparative Farnesyltransferase Inhibitory Activity of Andrastin Analogs.

Cytotoxicity Against Cancer Cell Lines

Direct cytotoxic data for this compound against cancer cell lines is not available in the reviewed literature. However, a study on newly discovered andrastin-type meroterpenoids, such as penimeroterpenoid A, provides insight into the potential anti-cancer activity of this class of compounds.

CompoundCell LineIC50 (µM)Source
Penimeroterpenoid AA549 (Lung Carcinoma)82.61 ± 3.71[3]
HCT116 (Colon Cancer)78.63 ± 2.85[3]
SW480 (Colon Cancer)95.54 ± 1.46[3]
Andrastin A Data not available
Andrastin B Data not available
Andrastin C Data not available
This compound Data not available
Cisplatin (Control)A549 (Lung Carcinoma)14.91 ± 0.28[3]
HCT116 (Colon Cancer)20.22 ± 1.29[3]
SW480 (Colon Cancer)27.71 ± 0.90[3]

Table 2: Comparative Cytotoxicity of Andrastin-Type Meroterpenoids.

Signaling Pathway and Experimental Workflow

Ras Farnesylation and Inhibition by Andrastins

The following diagram illustrates the post-translational modification of the Ras protein and the inhibitory action of andrastin-type meroterpenoids on farnesyltransferase.

Ras_Farnesylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Pre-Ras Pre-Ras Protein (Inactive, Cytosolic) FTase Farnesyltransferase (FTase) Pre-Ras->FTase FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Farnesylated_Ras Farnesylated Ras (Inactive, Cytosolic) FTase->Farnesylated_Ras Farnesylation Andrastins This compound & Other Meroterpenoids Andrastins->FTase Inhibition Proteolysis_Methylation Proteolysis & Carboxymethylation Farnesylated_Ras->Proteolysis_Methylation Mature_Ras Mature Ras Protein (Active, Membrane-Bound) Proteolysis_Methylation->Mature_Ras Membrane_Localization Membrane Localization & Signaling Cascade Mature_Ras->Membrane_Localization

Caption: Inhibition of Ras farnesylation by andrastin meroterpenoids.

Experimental Workflow for Cytotoxicity Screening

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. The workflow for evaluating the cytotoxic effects of meroterpenoids is depicted below.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of Meroterpenoids Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Experimental Protocols

Farnesyltransferase Inhibition Assay (Non-Radioactive, Fluorometric Method)

This protocol is adapted from commercially available farnesyltransferase inhibitor screening kits.[1][4][5][6]

1. Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. The enzymatic reaction results in a change in the fluorescence properties of the peptide, which can be quantified to determine FTase activity. Inhibitors of FTase will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

2. Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound and other meroterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Method:

  • Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding farnesyltransferase to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the kit instructions).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/550 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[7][8][9]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

2. Materials:

  • Cancer cell lines (e.g., A549, HCT116, SW480)

  • Complete cell culture medium

  • Test compounds (this compound and other meroterpenoids)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

3. Method:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising class of meroterpenoids with potential as farnesyltransferase inhibitors. While quantitative data for this compound itself is currently limited, the available information on related compounds suggests that this family warrants further investigation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific biological activities of this compound and other novel meroterpenoids. Future studies should focus on determining the precise IC50 values of this compound for both farnesyltransferase inhibition and cytotoxicity against a broad panel of cancer cell lines to fully assess its therapeutic potential.

References

Assessing the Therapeutic Potential of Andrastin D in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the therapeutic potential of Andrastin D, a naturally derived farnesyltransferase inhibitor, in the context of oncological research. By comparing its performance with other well-documented farnesyltransferase inhibitors (FTIs), Lonafarnib and Tipifarnib, this document aims to provide a clear, data-driven perspective for researchers and professionals in the field of drug development. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and Farnesyltransferase Inhibition

This compound is a meroterpenoid compound isolated from Penicillium species that has been identified as a potent inhibitor of protein farnesyltransferase (PFTase).[1][2] PFTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[3][4] These proteins play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Oncogenic mutations in RAS genes, which are present in approximately 25% of all human cancers, lead to constitutively active Ras proteins, driving uncontrolled cell growth.[3][4]

By inhibiting farnesyltransferase, this compound prevents the attachment of a farnesyl lipid group to Ras proteins. This farnesylation is essential for the localization of Ras to the plasma membrane, a prerequisite for its signaling activity.[3] Consequently, inhibition of this process can disrupt aberrant signaling and impede tumor cell proliferation. Other FTIs, such as Lonafarnib and Tipifarnib, have been extensively studied in preclinical and clinical settings, providing a valuable benchmark for evaluating the potential of this compound.[5][6][7]

Comparative In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in several human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with the clinically evaluated FTIs, Lonafarnib and Tipifarnib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma82.61 ± 3.71
HCT116Colon Carcinoma78.63 ± 2.85
SW480Colon Carcinoma95.54 ± 1.46
Lonafarnib SMMC-7721Hepatocellular Carcinoma20.29[8]
QGY-7703Hepatocellular Carcinoma20.35[8]
Caco-2Colorectal Adenocarcinoma5.68[9]
MCF-7Breast Cancer0.05[10]
Tipifarnib NCI-H2369Mesothelioma0.0162[11]
SNU-398Hepatocellular Carcinoma0.0591[11]
DaoyMedulloblastoma0.0820[11]
JurkatT-cell Leukemia< 0.1[12]
RPMI-8402T-cell Leukemia< 0.1[12]

Note: The IC50 values for Lonafarnib against H-Ras, K-Ras, and N-Ras farnesyltransferase activity in cell-free assays are 1.9 nM, 5.2 nM, and 2.8 nM, respectively.[9][10] Tipifarnib exhibits an IC50 of 0.6 nM against farnesyltransferase in a cell-free assay.[13]

Mechanism of Action: The Ras Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting farnesyltransferase, thereby disrupting the Ras signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for farnesyltransferase inhibitors.

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS SOS RTK->SOS Activates Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active RAF RAF Ras_active->RAF Activates FTase Farnesyltransferase FTase->Ras_inactive Farnesylates Farnesyl_group Farnesyl Pyrophosphate Farnesyl_group->FTase SOS->Ras_inactive Promotes GDP/GTP exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates to nucleus and activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Andrastin_D This compound Andrastin_D->FTase Inhibits

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound and its analogs, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 values of this compound and other FTIs.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, Lonafarnib, Tipifarnib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model. Specific parameters may need to be optimized for the chosen cell line and animal strain.

Materials:

  • Human cancer cells (e.g., HCT116)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound (at various doses) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Experimental and Logical Workflow

The assessment of a novel anti-cancer agent like this compound follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Therapeutic Potential Assessment Target_ID Target Identification (Farnesyltransferase) Compound_Screening Compound Screening (this compound) Target_ID->Compound_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound_Screening->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Ras) IC50_Determination->Mechanism_of_Action Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Animal_Model Animal Model Selection (Xenograft) Mechanism_of_Action->Animal_Model Toxicity_Study Toxicity/Dose-Finding Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study Pharmacokinetics Pharmacokinetic Analysis Efficacy_Study->Pharmacokinetics Pharmacokinetics->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an anti-cancer agent through its inhibition of farnesyltransferase. The available in vitro data indicates its ability to inhibit the proliferation of various cancer cell lines. However, a comprehensive evaluation of its therapeutic potential requires further investigation.

Key future research directions include:

  • Direct Comparative Studies: Head-to-head in vitro studies comparing this compound with Lonafarnib, Tipifarnib, and standard-of-care chemotherapeutics across a broader panel of cancer cell lines, particularly those with known RAS mutation status.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies using xenograft and potentially patient-derived xenograft (PDX) models to determine the anti-tumor efficacy, optimal dosing schedule, and toxicity profile of this compound.

  • Mechanism of Action Studies: Deeper investigation into the downstream effects of this compound on the Ras signaling pathway and other potential off-target effects.

  • Combination Therapies: Exploring the synergistic potential of this compound in combination with other targeted therapies or conventional chemotherapy to overcome potential resistance mechanisms.

The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in oncology.

References

Safety Operating Guide

Personal protective equipment for handling Andrastin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Andrastin D, a farnesyltransferase inhibitor with potential applications in drug development. Given its mechanism of action, this compound should be handled as a potentially cytotoxic compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its potential cytotoxic nature, a comprehensive approach to exposure prevention is mandatory when working with this compound. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

All manipulations of solid this compound or solutions containing it should be performed in a designated containment device to minimize the risk of aerosol generation and inhalation.

  • Chemical Fume Hood: For general preparation of solutions and non-volatile manipulations.

  • Class II Biological Safety Cabinet (BSC): Recommended for procedures with a higher risk of aerosolization, such as when working with cell cultures.

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling cytotoxic compounds should be worn at all times when working with this compound.

  • Gloves: Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.

  • Lab Coat: A dedicated, disposable gown with long sleeves and tight cuffs is mandatory to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a containment device or when there is a risk of aerosol generation.

Quantitative Data Summary

PropertyData (for Andrastin A)Source
Molecular Formula C₂₈H₃₈O₇[1][2]
Molecular Weight 486.6 g/mol [1][2]
Appearance Solid
Solubility Soluble in Ethanol, Methanol, DMSO, and Dimethylformamide[1]
Storage Temperature -20°C
Toxicity Should be considered hazardous. Avoid ingestion, inhalation, and contact with skin, eyes, or clothing.
In Vitro Cytotoxicity Inhibits survival of Caco-2 cells with an IC₅₀ of >50 µg/ml.[1]

Experimental Protocols

The following are step-by-step procedures for the safe handling of this compound in a laboratory setting.

Preparation of Stock Solutions
  • Preparation: Before starting, ensure the chemical fume hood or BSC is clean and decontaminated. Gather all necessary materials, including the vial of this compound, appropriate solvent (e.g., DMSO), and sterile, sealed vials for the stock solution.

  • Donning PPE: Put on all required PPE as described above (double gloves, safety goggles, disposable gown, and respirator if needed).

  • Weighing: If working with the solid form, carefully weigh the required amount of this compound in a tared, disposable weigh boat inside the containment device.

  • Dissolution: Transfer the weighed solid to a sterile vial. Using a calibrated pipette, add the appropriate volume of solvent to achieve the desired stock concentration. Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Store the stock solution at -20°C.

  • Decontamination and Disposal: Decontaminate all surfaces in the containment device. Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips, gloves) in a designated cytotoxic waste container.

Use in Cell Culture Experiments
  • Preparation: Work within a Class II BSC that has been decontaminated.

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.

  • Treatment: Add the diluted this compound solution to your cell cultures.

  • Incubation: Return the treated cell cultures to the incubator.

  • Decontamination and Disposal: All materials that have come into contact with this compound, including pipette tips, culture plates, and media, must be disposed of as cytotoxic waste.

Operational and Disposal Plan

A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.

Receiving and Storage
  • Receiving: Upon receipt, inspect the package for any signs of damage or leakage.

  • Storage: Store the container in a clearly labeled, secondary container in a designated, secure location at -20°C.

Spill Management
  • Alerting Personnel: In case of a spill, immediately alert others in the vicinity.

  • Evacuation: If the spill is large or involves a significant amount of aerosolized powder, evacuate the area.

  • PPE: Don appropriate PPE, including a respirator, before attempting to clean the spill.

  • Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Using forceps, carefully collect all contaminated materials and place them in a cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Disposal: All cleanup materials must be disposed of as cytotoxic waste.

Disposal

All waste generated from the handling of this compound must be treated as cytotoxic waste.

  • Solid Waste: All contaminated consumables (gloves, gowns, pipette tips, vials, etc.) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Contaminated liquid waste (e.g., cell culture media) should be collected in a sealed, labeled container and disposed of according to institutional guidelines for chemical waste.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.

Visualized Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE (Double Gloves, Gown, Eye Protection) Work_in_Hood Work in Chemical Fume Hood or Class II BSC Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh_Solid->Prepare_Stock Dilute_Solution Prepare Working Dilutions Prepare_Stock->Dilute_Solution Use_in_Assay Use in Experiment (e.g., Cell Culture) Dilute_Solution->Use_in_Assay Decontaminate_Surfaces Decontaminate Work Surfaces Use_in_Assay->Decontaminate_Surfaces Dispose_Solid_Waste Dispose of Solid Waste (Cytotoxic Waste Bin) Decontaminate_Surfaces->Dispose_Solid_Waste Dispose_Liquid_Waste Dispose of Liquid Waste (Cytotoxic Waste Container) Dispose_Solid_Waste->Dispose_Liquid_Waste End End Dispose_Liquid_Waste->End Start Start Start->Don_PPE

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.